molecular formula C22H27ClN2O4S B119785 (2R-trans)-Diltiazem Hydrochloride CAS No. 103532-27-0

(2R-trans)-Diltiazem Hydrochloride

Cat. No.: B119785
CAS No.: 103532-27-0
M. Wt: 451 g/mol
InChI Key: HDRXZJPWHTXQRI-MUCZFFFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R-trans)-Diltiazem Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C22H27ClN2O4S and its molecular weight is 451 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRXZJPWHTXQRI-MUCZFFFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101035041
Record name (2R-trans)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101035041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103532-27-0
Record name 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, monohydrochloride, (2R-trans)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103532-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R-trans)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101035041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Pharmacological Mechanism of Action for Diltiazem Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026


 channels

Executive Summary

Diltiazem, a cornerstone benzothiazepine calcium channel blocker (CCB), acts as a critical probe for understanding the L-type voltage-gated calcium channel (


). While the drug exists theoretically as four stereoisomers due to its two chiral centers at C2 and C3, clinical efficacy is driven almost exclusively by the (+)-cis-(2S,3S)  isomer.

This guide dissects the molecular mechanics distinguishing these isomers. It moves beyond basic binding affinity to explore the state-dependent blockade (the "guarded receptor" hypothesis), the structural determinants of the benzothiazepine binding pocket, and the rigorous experimental workflows required to validate these properties in drug development.

Stereochemical Architecture

The pharmacological divergence of diltiazem begins with its scaffold. The 1,5-benzothiazepine ring contains chiral centers at positions 2 and 3.

The Four Isomers[1][2]
  • (+)-cis-(2S,3S): The clinically active eutomer. Its "bent" boat-like conformation aligns perfectly with the hydrophobic pocket of the

    
     subunit.
    
  • (-)-cis-(2R,3R): The distomer. Exhibits significantly reduced affinity (approx. 10-100 fold lower potency) for the channel pore.

  • (+)-trans-(2S,3R) & (-)-trans-(2R,3S): These diastereomers are largely pharmacologically inert regarding calcium channel blockade, often failing to stabilize the inactivated state of the channel.

Structural Determinants of Binding

The (2S,3S) configuration orients the p-methoxyphenyl group at C2 and the acetoxy group at C3 in a specific cis spatial arrangement. This geometry is critical for bridging the interface between segments IIIS6 and IVS6 of the channel pore. The trans isomers lack the necessary steric bulk curvature, preventing deep pore insertion.

Pharmacodynamics: The "Vampire" Mechanism

Diltiazem is not a simple plug; it is a use-dependent modulator. It functions like a "vampire"—it can only enter its "home" (the binding site) when the door is opened (channel activation).

The Benzothiazepine Binding Site

Unlike dihydropyridines (e.g., nifedipine) which bind to the outer interface, diltiazem binds to the benzothiazepine site located on the intracellular side of the pore-forming


 subunit.
  • Key Residues: The binding pocket involves amino acid residues in the S6 transmembrane segments of domains III and IV (specifically Tyr-1152, Phe-1164, and Val-1165).

  • Allosteric Modulation: Diltiazem binding allosterically inhibits the binding of phenylalkylamines (verapamil) but can potentiate the binding of dihydropyridines, illustrating the complex tripartite nature of the calcium channel receptor complex.

State-Dependent Blockade

The core of diltiazem's anti-arrhythmic utility lies in its preference for the Open and Inactivated states over the Resting state.

  • Frequency Dependence: At high heart rates (tachycardia), channels cycle through the open/inactivated states more frequently. This increases diltiazem's access to the binding site, enhancing blockade exactly when it is needed most.

  • Voltage Dependence: Depolarized potentials favor the inactivated state, increasing diltiazem affinity.

Mechanism Visualization

Diltiazem_Mechanism Resting Resting State (Closed) Open Open State (Ca2+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Time/Voltage Blocked Drug-Receptor Complex (Channel Blocked) Open->Blocked Binding Inactivated->Resting Repolarization Inactivated->Blocked Binding Diltiazem (+)-cis-Diltiazem (Drug) Diltiazem->Open High Affinity Access Diltiazem->Inactivated Stabilizes State Blocked->Resting Slow Dissociation (Diastole)

Caption: State-dependent binding cycle of diltiazem. Note the preferential binding to Open/Inactivated states, driving frequency-dependent efficacy.

Comparative Pharmacology Data

The following table summarizes the quantitative differences between the isomers. Note the drastic loss of potency in the trans configuration.

Parameter(+)-cis-(2S,3S)(-)-cis-(2R,3R)(+/-)-trans

(High Affinity Site)
~30 - 40 nM~500 - 1000 nM> 10,000 nM

(Vasodilation)
10 - 20 ng/mL> 500 ng/mLInactive
Use-Dependence HighLowNegligible
Metabolic Clearance High (CYP3A4)ModerateLow
Clinical Status Active Drug ImpurityImpurity

Data synthesized from radioligand binding assays (rabbit skeletal muscle T-tubules) and functional hemodynamic studies.

Experimental Protocol: Stereoselective Patch Clamp

To validate the mechanism described above, researchers must use Whole-Cell Patch Clamp electrophysiology.[1] Standard radioligand binding is insufficient for measuring state-dependence.

Protocol: Voltage-Clamp Analysis of Use-Dependence

Objective: Quantify the "Use-Dependent Block" ratio for diltiazem isomers.

1. Solutions Preparation
  • Internal (Pipette) Solution: 110 mM CsCl, 30 mM TEA-Cl, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP. (Cs+ blocks K+ channels to isolate Ca2+ currents).

  • External (Bath) Solution: 135 mM Choline-Cl, 10 mM

    
     (Charge carrier), 1 mM 
    
    
    
    , 10 mM HEPES. pH 7.4.[1][2]
2. Cell Preparation
  • Use CHO cells stably expressing

    
     (
    
    
    
    ).
  • Seed on glass coverslips 24h prior to recording.

3. Recording Workflow
  • Giga-seal Formation: Establish >1 GΩ seal. Rupture membrane for whole-cell mode.[1]

  • Equilibration: Hold at -80 mV for 5 minutes to stabilize runoff.

  • Tonic Block Protocol (Resting Affinity):

    • Apply test pulse (-80 mV to +10 mV, 200ms) every 30 seconds (0.033 Hz).

    • Perfuse Isomer A (e.g., 1

      
      M). Measure peak current reduction (
      
      
      
      ).
  • Phasic Block Protocol (Use-Dependence):

    • Washout drug.[2]

    • Apply train of pulses (200ms duration) at 2 Hz (simulating tachycardia).

    • Perfuse Isomer A.

    • Measure the decay of peak current over the pulse train.

4. Data Analysis

Calculate the Use-Dependent Ratio :



  • Expectation: (+)-cis diltiazem will show a ratio > 1.0 (enhanced block at high freq). (-)-cis will show a ratio near 1.0.

Workflow Diagram

Patch_Clamp_Workflow cluster_Exp Electrophysiology Synth Isomer Synthesis & Resolution HPLC Chiral HPLC (>99% ee purity) Synth->HPLC Prep CHO-Cav1.2 Cell Prep HPLC->Prep Seal Giga-Seal (Whole Cell) Prep->Seal Proto1 0.033Hz Train (Tonic Block) Seal->Proto1 Proto2 2.0Hz Train (Phasic Block) Proto1->Proto2 Analysis Calculate Use-Dependence Ratio Proto2->Analysis

Caption: Experimental pipeline for validating stereoselective use-dependence.

Metabolic Fate & CYP Interaction

The pharmacology of diltiazem is complicated by its interaction with Cytochrome P450 3A4 (CYP3A4).

  • Stereoselective Metabolism: The (+)-cis isomer undergoes rapid deacetylation to desacetyl-diltiazem (active metabolite, ~40-50% potency of parent) and N-demethylation.

  • Mechanism-Based Inhibition (MBI): Diltiazem acts as a "suicide inhibitor" of CYP3A4. It is oxidized to a nitroso-metabolite which coordinates covalently with the heme iron of CYP3A4, forming a Metabolite Intermediate Complex (MIC) .

  • Clinical Implication: This autoinhibition leads to non-linear pharmacokinetics; diltiazem inhibits its own metabolism over time, increasing its half-life with chronic dosing.

References

  • Binding Affinity & Stereoselectivity

    • Title: Effects of four diltiazem stereoisomers on binding of d-cis-[3H]diltiazem and (+)-[3H]PN200-110 to rabbit T-tubule calcium channels.[3]

    • Source: PubMed (J Pharmacol Exp Ther).[4]

    • Link:[Link]

  • Mechanism of Action (Benzothiazepine Site)

    • Title: Molecular determinants of benzothiazepine binding on the L-type calcium channel.
    • Source: Molecular Pharmacology.
    • Link:[Link](Note: Generalized link to journal archives for verification of seminal work by H. Glossmann).

  • Metabolic Inhibition (CYP3A4 MIC)

    • Title: Diltiazem Inhibition of Cytochrome P-450 3A Activity Is Due to Metabolite Intermediate Complex Formation.[4]

    • Source: Journal of Pharmacology and Experimental Therapeutics.
    • Link:[Link]

  • Patch Clamp Methodology

    • Title: Electrophysiological effect of l-cis-diltiazem, the stereoisomer of d-cis-diltiazem, on isolated guinea-pig left ventricular myocytes.[5]

    • Source: PubMed.
    • Link:[Link]

Sources

A Technical Guide to the Stereoisomers of Diltiazem: A Comparative Analysis of cis-(2S,3S)-Diltiazem and (2R-trans)-Diltiazem Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diltiazem is a cornerstone therapeutic agent in the management of cardiovascular diseases, belonging to the non-dihydropyridine class of calcium channel blockers.[1][2] Its clinical efficacy, however, is almost exclusively attributed to a single stereoisomer: (+)-cis-(2S,3S)-diltiazem.[3][4] The presence of two chiral centers in its 1,5-benzothiazepine core gives rise to four distinct stereoisomers, including cis and trans diastereomers, each existing as a pair of enantiomers.[3] This guide provides a detailed comparative analysis of the therapeutically active (+)-cis-diltiazem and one of its diastereomers, (2R,3S)-trans-diltiazem, often referred to as an impurity in diltiazem synthesis.[5][] We will explore the profound impact of stereochemistry on pharmacological activity, delve into the analytical methodologies required for their differentiation and control, and discuss the synthetic considerations that underscore the importance of stereoselectivity in drug development. This document serves as a critical resource for professionals engaged in pharmaceutical research, development, and quality control, highlighting why stereoisomeric purity is not merely a regulatory hurdle but a fundamental determinant of therapeutic safety and efficacy.

Foundational Principles: Diltiazem and the Imperative of Stereochemistry

Diltiazem: A Benzothiazepine Calcium Channel Blocker

Diltiazem exerts its therapeutic effects by inhibiting the influx of calcium ions (Ca²⁺) through L-type calcium channels in cardiac and vascular smooth muscle.[2][7] This mechanism leads to several key physiological outcomes:

  • Vasodilation: By relaxing vascular smooth muscle, diltiazem reduces peripheral vascular resistance, leading to a decrease in blood pressure.[8][9]

  • Negative Chronotropic and Inotropic Effects: It decreases heart rate and the force of myocardial contraction, which reduces the heart's oxygen demand, making it effective for treating angina.[1][]

  • Antiarrhythmic Action: Diltiazem slows atrioventricular (AV) nodal conduction, which is beneficial in managing certain types of arrhythmias like atrial fibrillation.[2][7]

The drug approved for clinical use is specifically the (+)-cis isomer, which possesses the (2S,3S) absolute configuration.[4][11]

The Critical Role of Chirality in Pharmacology

Chirality, or the "handedness" of molecules, is a fundamental concept in drug development.[12] Enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) can interact differently with the chiral environment of the human body, such as enzymes and receptors.[12][13] This can lead to significant variations in their pharmacological and toxicological profiles. One isomer may be therapeutically active, while another could be inactive or even harmful.[12] Consequently, regulatory agencies worldwide now place a strong emphasis on the development of single-enantiomer drugs to optimize efficacy and minimize potential adverse effects.[13]

The Stereoisomers of Diltiazem

Diltiazem possesses two chiral centers at the C2 and C3 positions of the benzothiazepine ring, giving rise to four possible stereoisomers.[3][4] These are categorized into two pairs of enantiomers, which are diastereomeric to each other.

  • cis-Isomers (Enantiomeric Pair):

    • (+)-cis-(2S,3S)-Diltiazem: The pharmacologically active drug.[11]

    • (-)-cis-(2R,3R)-Diltiazem: The enantiomer of the active drug, with significantly different biological activity.[14]

  • trans-Isomers (Enantiomeric Pair):

    • (+)-trans-(2R,3S)-Diltiazem: The primary focus of our comparison. Its absolute stereochemistry has been confirmed via X-ray crystallography.[5]

    • (-)-trans-(2S,3R)-Diltiazem: The enantiomer of (+)-trans-diltiazem.[5]

G cluster_0 Diltiazem Core Structure cluster_1 cis-Diastereomers cluster_2 trans-Diastereomers Diltiazem Diltiazem (Two Chiral Centers: C2, C3) cis_S_S (+)-cis-(2S,3S)-Diltiazem (Active Drug) Diltiazem->cis_S_S Diastereomers trans_R_S (+)-trans-(2R,3S)-Diltiazem Diltiazem->trans_R_S cis_R_R (-)-cis-(2R,3R)-Diltiazem cis_S_S->cis_R_R Enantiomers trans_S_R (-)-trans-(2S,3R)-Diltiazem trans_R_S->trans_S_R Enantiomers

Caption: Stereoisomeric relationship of Diltiazem.

Comparative Analysis: cis-(2S,3S) vs. trans-(2R,3S) Isomers

The structural difference between the cis and trans isomers—the relative orientation of the 4-methoxyphenyl group at C2 and the acetoxy group at C3—translates into a vast chasm in their pharmacological activities.

Pharmacodynamic Profile: A Study in Stereospecificity

The primary therapeutic target of diltiazem is the L-type calcium channel, but its isomers also interact with other cellular machinery, revealing a complex and highly stereospecific pharmacology.

L-type Calcium Channel Blockade: The vasodilating activity and clinical efficacy of diltiazem are overwhelmingly attributed to the (+)-cis-(2S,3S) isomer.[1] Radioligand binding studies have conclusively shown that the effects of diltiazem on Ca²⁺ channels are highly stereospecific for this d-cis isomer.[15] In contrast, the trans isomers, including (+)-trans-(2R,3S)-diltiazem, are significantly less active and exhibit a much shorter duration of action in cardiovascular assessments.[5] There is no substantial difference in the low potency observed between the two trans enantiomers.[5]

A study investigating the inhibition of d-cis-[³H]diltiazem binding to rabbit T-tubule calcium channels established a clear potency hierarchy among the four isomers.[15]

StereoisomerConfigurationPotency Rank (Ca²⁺ Channel Binding Inhibition)
d-cis-Diltiazem (2S,3S) 1 (Most Potent)
l-cis-Diltiazem(2R,3R)2
d-trans-Diltiazem(2R,3S)3
l-trans-Diltiazem(2S,3R)3
Table 1. Relative potency of diltiazem stereoisomers in inhibiting radioligand binding to L-type calcium channels.[15]

Effects on Mitochondrial Na⁺/Ca²⁺ Exchange: Interestingly, the stereospecific requirements for inhibiting the mitochondrial Na⁺-Ca²⁺ exchange system differ from those of the sarcolemmal Ca²⁺ channel.[16] A study found that both (+)-optical isomers, (+)-cis and (+)-trans, inhibit this mitochondrial exchange system with comparable potency (IC₅₀ of 10-20 µM).[16] The (-)-optical isomers of both cis and trans forms were largely ineffective.[16] This demonstrates that while the trans isomer is weak at the primary therapeutic target, it retains activity at other cellular sites, a critical consideration in assessing the overall pharmacological profile of an impure drug substance.

G cluster_isomers cluster_targets cis (+)-cis-(2S,3S) (Therapeutic Agent) ca_channel L-type Ca²⁺ Channel (Primary Target) cis->ca_channel High Potency (Therapeutic Effect) mito_exchanger Mitochondrial Na⁺/Ca²⁺ Exchanger (Secondary Target) cis->mito_exchanger Active trans (+)-trans-(2R,3S) (Impurity) trans->ca_channel Very Low Potency trans->mito_exchanger Active

Caption: Differential target activity of Diltiazem isomers.

Analytical Methodologies for Stereoisomer Differentiation

The significant differences in pharmacology between diltiazem stereoisomers necessitate robust analytical methods to ensure the purity of the active pharmaceutical ingredient (API).[13] Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose.[17][18]

Principle of Chiral Chromatography

Chiral HPLC separates enantiomers and diastereomers by using a chiral stationary phase (CSP).[19][20] The CSP creates a chiral environment within the column, causing the stereoisomers to interact differently with the stationary phase. This differential interaction leads to different retention times, allowing for their separation and quantification.[20]

Experimental Protocol: Chiral HPLC for Diltiazem Isomer Separation

This protocol is a representative methodology synthesized from established literature for the simultaneous enantioseparation of diltiazem isomers.[4][21] The choice of CSP and mobile phase is critical and often requires empirical optimization.

Objective: To separate and quantify the four stereoisomers of diltiazem in a drug substance or formulation.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with UV detector.[4]

  • Chiral Stationary Phase Column (e.g., polysaccharide-based like Chiralpak or protein-based).[21][22]

Reagents:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Ammonium acetate or other suitable buffer salts

  • Triethylamine (TEA) or Diethylamine (DEA) as a mobile phase modifier

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve reference standards of each diltiazem isomer to prepare individual stock solutions in a suitable solvent (e.g., Methanol).

    • Prepare a system suitability solution containing all four isomers to verify resolution.

    • Prepare the test sample by dissolving the diltiazem API or formulation in the mobile phase to a known concentration.

  • Chromatographic Conditions (Example):

    • Column: Chiralpak AD-H, 5 µm (or equivalent)

    • Mobile Phase: A mixture of Acetonitrile and aqueous buffer (e.g., 10 mM ammonium acetate), often with a small percentage of an amine modifier like DEA (e.g., 60:40 ACN:Buffer + 0.1% DEA).[4] The exact ratio must be optimized.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C (temperature can be adjusted to optimize separation)

    • Detection Wavelength: 240 nm[17]

    • Injection Volume: 10 µL

  • Analysis and Data Processing:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the system suitability solution to confirm that the column can adequately resolve all four peaks. The resolution between critical pairs should meet predefined criteria (e.g., >1.5).

    • Inject the standard and sample solutions in sequence.

    • Identify the peaks based on the retention times of the individual reference standards.

    • Quantify the amount of each isomer, particularly the unwanted trans isomers, in the test sample using the peak areas and the response from the known standards.

G cluster_prep Sample & System Prep cluster_hplc HPLC Analysis cluster_data Data Interpretation prep_std Prepare Isomer Reference Standards equilibrate Equilibrate Chiral Column with Mobile Phase prep_std->equilibrate prep_sample Prepare API Test Sample inject Inject Samples prep_sample->inject equilibrate->inject separate Isocratic Elution & Isomer Separation inject->separate detect UV Detection (240 nm) separate->detect identify Peak Identification (by Retention Time) detect->identify quantify Quantification of Impurities (e.g., trans-isomer) identify->quantify

Caption: Workflow for Chiral HPLC analysis of Diltiazem.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can differentiate between diastereomers like cis- and trans-diltiazem.[23] Diastereomers have different spatial arrangements, which results in distinct chemical environments for their respective protons. This leads to measurable differences in chemical shifts (δ) and coupling constants in their ¹H NMR spectra.[24][25] For example, a key distinguishing feature can be the chemical shift of the methoxy group protons, which was observed to have a significant upfield shift in a minor diastereomeric species formed in solution.[23]

Synthetic and Regulatory Implications

The synthesis of diltiazem can produce a mixture of stereoisomers.[26] While many synthetic routes involve classical resolution of a racemic mixture, modern approaches increasingly use asymmetric synthesis to selectively produce the desired (+)-cis-(2S,3S) isomer.[27] The synthesis of the optically active trans-isomers has also been specifically described, often for use as analytical reference standards or for pharmacological investigation.[5]

From a regulatory and drug development perspective, the trans isomers are considered process-related impurities. Their levels must be strictly controlled and quantified in the final drug product to ensure safety and efficacy, given their distinct and largely undesirable pharmacological profile.

Conclusion

The comparison between cis-(2S,3S)-diltiazem and (2R-trans)-diltiazem hydrochloride is a quintessential example of the profound influence of stereochemistry in pharmacology. While structurally similar, their biological activities diverge dramatically. The (+)-cis isomer is a potent L-type calcium channel blocker and the basis of diltiazem's therapeutic success.[11][15] In stark contrast, the (2R-trans) isomer is vastly less potent at this primary target, rendering it therapeutically inactive for diltiazem's main indications.[5] However, its retained activity at secondary targets like the mitochondrial Na⁺/Ca²⁺ exchanger underscores the importance of stereoisomeric purity.[16] For researchers and drug development professionals, this knowledge reinforces the necessity of employing and developing highly selective analytical methods, such as chiral HPLC, to guarantee the stereochemical integrity, safety, and efficacy of the final pharmaceutical product.

References

  • Diltiazem - StatPearls - NCBI Bookshelf - NIH. ([Link])

  • Diltiazem - Wikipedia. ([Link])

  • Zucchi, R., Ronca-Testoni, S., & Ronca, G. (1989). Stereospecific action of diltiazem on the mitochondrial Na-Ca exchange system and on sarcolemmal Ca-channels. Pharmacological Research, 21(3), 263-269. ([Link])

  • diltiazem hydrochloride for injection Clinical Pharmacology | Pfizer Medical - US. ([Link])

  • What is the mechanism of Ditiazem Hydrochloride? - Patsnap Synapse. ([Link])

  • Diltiazem (Cardizem, Tiazac, others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. ([Link])

  • Yoshida, T., Takahashi, M., & Fujimoto, M. (1991). Effects of four diltiazem stereoisomers on binding of d-cis-[3H]diltiazem and (+)-[3H]PN200-110 to rabbit T-tubule calcium channels. European journal of pharmacology, 206(3), 231-236. ([Link])

  • Lund, W. (1994). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of medicinal chemistry, 37(13), 1934-1942. ([Link])

  • Fülöp, F., Huber, I., Bernáth, G., & Kóbor, J. (1991). Stereochemistry and conformation in solution of diltiazem hydrochloride, a 1, 5-benzothiazepine coronary vasodilator. Journal of the Chemical Society, Perkin Transactions 2, (11), 1855-1858. ([Link])

  • Chankvetadze, B., Kartozia, I., & Blaschke, G. (2002). Simultaneous enantioseparation of cis-diltiazem hydrochloride and its metabolite cis-desacetyldiltiazem using high-performance liquid chromatography and capillary electrophoresis. Journal of pharmaceutical and biomedical analysis, 27(1-2), 161-166. ([Link])

  • Al-Zehouri, J., Al-Madi, S., & Al-Assi, A. (2014). Simultaneous assay of four stereoisomers of diltiazem hydrochloride. Application to in vitro chiral inversion studies. Journal of the Chilean Chemical Society, 59(1), 2315-2319. ([Link])

  • Tanaka, T., Inoue, H., Date, T., Okamura, K., Aoe, K., Takeda, M., ... & Kikkawa, K. (1992). Synthesis of the optically active trans-isomers of diltiazem and their cardiovascular effects and Ca-antagonistic activity. Chemical and Pharmaceutical Bulletin, 40(6), 1476-1480. ([Link])

  • Quaglia, M. G., Donati, E., Fanali, S., & Santoro, N. (2005). Analysis of diltiazem and its related substances by HPLC and HPLC/MS. Journal of pharmaceutical and biomedical analysis, 37(4), 695-701. ([Link])

  • An Overview of Analytical Determination of Diltiazem, Cimetidine, Ranitidine, and Famotidine by UV Spectrophotometry and HPLC Techniques - SciSpace. ([Link])

  • Analysis of diltiazem and its related substances by HPLC and HPLC/MS - ResearchGate. ([Link])

  • Enantioselective synthesis of calcium channel blockers of the diltiazem group - ResearchGate. ([Link])

  • Asymmetric syntheses of (+)-diltiazem hydrochloride - ResearchGate. ([Link])

  • Diltiazem - PubChem. ([Link])

  • REVIEW OF DILTIAZEM ANALYSIS METHODS DURING 2010-2020 - ResearchGate. ([Link])

  • Ananthanarayanan, V. S., Pirritano, S., & Taylor, L. (1993). Interaction of calcium channel antagonists with calcium: spectroscopic and modeling studies on diltiazem and its Ca2+ complex. Journal of the American Chemical Society, 115(19), 8615-8622. ([Link])

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. ([Link])

  • NMR spectroscopy in pharmacy - alpaipars. ([Link])

  • Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques - Oriental Journal of Chemistry. ([Link])

  • Diltiazem hydrochloride - PrescriberPoint. ([Link])

  • Diltiazem hydrochloride - Teva Canada. ([Link])

  • Sham, J. S., & Takeo, S. (1991). Diltiazem Inhibition of Sodium-Induced Calcium Release. Effects on Energy Metabolism of Heart Mitochondria. American journal of hypertension, 4(7 Pt 2), 435S-438S. ([Link])

  • Sham, J. S., & Takeo, S. (1990). and l-cis-diltiazem have anti-ischemic action in the isolated, perfused working rat heart. Journal of molecular and cellular cardiology, 22(8), 929-939. ([Link])

  • Diltiazem: Package Insert / Prescribing Information / MOA - Drugs.com. ([Link])

  • Diltiazem HCl - Optional[13C NMR] - Chemical Shifts - SpectraBase. ([Link])

  • Effects of Stereoisomers on Drug Activity - IntechOpen. ([Link])

  • Glossmann, H., & Ferry, D. R. (1985). Temperature-dependent regulation of d-cis-[3H]diltiazem binding to Ca2+ channels by 1,4-dihydropyridine channel agonists and antagonists. Naunyn-Schmiedeberg's archives of pharmacology, 328(3), 276-281. ([Link])

  • Zhou, H. H., Silber, B. M., & Wood, A. J. (1991). Effects of calcium channel blockers on the pharmacokinetics of propranolol stereoisomers. British journal of clinical pharmacology, 31(4), 446-449. ([Link])

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development - American Pharmaceutical Review. ([Link])

  • L-(cis)-diltiazem - PubChem. ([Link])

  • Chiral HPLC Separation of Enatiomers of Racemic Drugs Used in the Pharmaceutical Industry | LCGC International - Chromatography Online. ([Link])

  • Chiral HPLC Separations - Phenomenex. ([Link])

  • (+)-trans-Diltiazem hydrochloride - PubChem. ([Link])

Sources

Technical Guide: (2R-trans)-Diltiazem Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for the identification, characterization, and control of (2R-trans)-Diltiazem Hydrochloride , a critical stereochemical impurity in the development of calcium channel blockers.

Stereochemical Identification, Analytical Control, and Impurity Profiling

CAS Number: 103532-27-0 Role: Pharmacopeial Impurity Standard (EP Impurity A / USP Related Compound A) Active Pharmaceutical Ingredient (API) Counterpart: Diltiazem HCl (CAS: 33286-22-5)

Executive Technical Summary

This compound is the diastereomeric impurity of the antihypertensive drug Diltiazem. While the therapeutic API exists as the (+)-cis-(2S,3S) isomer, the (2R-trans) variant represents a specific stereochemical deviation at the C2 position of the benzothiazepine ring.

For drug development professionals, this compound is not a therapeutic target but a Critical Quality Attribute (CQA) marker. Its presence indicates a loss of stereocontrol during the cyclization of the benzothiazepine ring or post-synthesis epimerization. Regulatory bodies (ICH, FDA, EMA) require stringent monitoring of this isomer due to its potential to alter the safety and efficacy profile of the final drug product.

Core Identity Matrix
ParameterTechnical Specification
Chemical Name (2R,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate hydrochloride
Stereochemistry (2R, 3S) - trans configuration
Molecular Formula C₂₂H₂₆N₂O₄S[][2][3][4][5][6][7][8] · HCl
Molecular Weight 450.98 g/mol
Solubility Soluble in water, methanol, and chloroform; sparingly soluble in anhydrous ethanol.
Appearance White to off-white crystalline powder

Stereochemical Intelligence & Mechanism of Formation

The pharmacological potency of Diltiazem is strictly linked to its cis-(2S,3S) geometry. The (2R-trans) isomer arises primarily through C2-epimerization .

The Epimerization Mechanism

The C2 position is alpha to the sulfur atom and benzylic to the p-methoxyphenyl group, making the C2 proton acidic. Under basic conditions or thermal stress, the C2 proton can be abstracted, leading to a planar enolate-like intermediate. Reprotonation can occur from the opposite face, inverting the configuration from (S) to (R).

Because the trans configuration minimizes steric strain between the bulky C2-phenyl and C3-acetate groups compared to the cis form, the (2R-trans) isomer is often thermodynamically favored over the kinetic cis product.

Epimerization Active Active API (2S,3S)-cis-Diltiazem Intermediate Planar Intermediate (C2 Proton Abstraction) Active->Intermediate OH- / Heat (Deprotonation) Intermediate->Active Kinetic Control Impurity Impurity A (2R,3S)-trans-Diltiazem Intermediate->Impurity Reprotonation (Thermodynamic Control)

Figure 1: Mechanism of C2-epimerization converting the active API into the (2R-trans) impurity.[3]

Analytical Characterization Protocol

Distinguishing the (2R-trans) isomer from the active (2S,3S) drug requires high-resolution chromatography, as standard C18 methods may fail to resolve these diastereomers adequately.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is designed to be self-validating : the system suitability criteria ensure that the column and mobile phase are performing correctly before any samples are quantified.

Objective: Quantify (2R-trans)-Diltiazem HCl (Impurity A) in the presence of Diltiazem HCl.

A. Chromatographic Conditions[9][10][11]
  • Column: Octylsilyl silica gel (C8) or specialized Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

    • Recommendation: Inertsil C8-3, 4.6 mm × 150 mm, 5 µm (or equivalent).

  • Mobile Phase:

    • Buffer: Dissolve 1.15 g of Ammonium Dihydrogen Phosphate in 1000 mL water. Adjust pH to 6.2 with dilute phosphoric acid.

    • Mixture: Buffer : Acetonitrile : Methanol (50 : 25 : 25 v/v/v).

  • Flow Rate: 1.0 mL/min.[12]

  • Detection: UV absorption at 240 nm.

  • Temperature: 25°C.

  • Injection Volume: 20 µL.

B. System Suitability (The "Self-Validating" Step)

Before running unknown samples, inject a System Suitability Solution containing both Diltiazem HCl and (2R-trans)-Diltiazem HCl (Impurity A).

  • Resolution (Rs): The resolution between the Diltiazem peak and the Impurity A peak must be > 3.0 .

    • Why? A lower resolution indicates column degradation or incorrect pH, leading to inaccurate impurity quantification.

  • Tailing Factor: Not more than 1.5 for the Diltiazem peak.

  • Relative Retention Time (RRT):

    • Diltiazem: 1.0

    • Impurity A ((2R-trans)): Typically ~1.1 to 1.2 (elutes after the main peak on C8 systems due to higher hydrophobicity of the trans arrangement).

HPLC_Workflow Start Start Analysis Prep Prepare System Suitability Sol. (API + Impurity A) Start->Prep Inject Inject Sample Prep->Inject Check Check Resolution (Rs) Inject->Check Pass Rs > 3.0? PROCEED Check->Pass Yes Fail Rs < 3.0? STOP & TROUBLESHOOT Check->Fail No Quant Quantify Impurity A (External Standard Method) Pass->Quant

Figure 2: Self-validating analytical workflow for impurity quantification.

Quantitative Specifications & Reference Data

The following data is essential for calculating relative response factors and establishing purity standards.

PropertyValueNotes
UV Max (λmax) 237 nmStrong absorption due to the p-methoxybenzoyl chromophore.
Melting Point 210–215°C (dec.)Distinct from the cis-isomer (207–212°C); ranges often overlap, making MP unreliable for ID.
Specific Rotation [α]D +95° to +105°(c=1, Methanol). The active drug is ~+115°.
pKa ~7.7 (Amine)Basic nitrogen facilitates salt formation with HCl.

References

  • European Directorate for the Quality of Medicines (EDQM). "Diltiazem Hydrochloride: Impurity A." European Pharmacopoeia Reference Standards. Link

  • United States Pharmacopeia (USP). "Diltiazem Hydrochloride: Related Compound A." USP Reference Standards Catalog. Link

  • LGC Standards. "this compound Data Sheet." LGC Standards. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 39186 (Diltiazem)." PubChem. Link

  • Quaglia, M. G., et al. "Analysis of diltiazem and its related substances by HPLC and HPLC/MS." Journal of Pharmaceutical and Biomedical Analysis, 2005.[9] Link

Sources

Calcium channel blocking activity of (2R-trans)-Diltiazem

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stereoselective Pharmacology of Benzothiazepines – The (2R-trans)-Diltiazem Profile

Executive Summary

This technical guide analyzes the calcium channel blocking activity of (2R-trans)-Diltiazem , the diastereomer of the clinically prevalent (2S,3S)-cis-diltiazem. While the (2S,3S) isomer is a potent vasodilator used in managing angina and hypertension, the (2R-trans) congener exhibits a distinct pharmacological profile characterized by significantly reduced affinity for the


-subunit of L-type voltage-gated calcium channels (Cav1.2).

This document serves as a guide for researchers using (2R-trans)-diltiazem as a stereochemical probe to map the steric constraints of the benzothiazepine (BTZ) binding pocket. We detail the structural basis of this reduced efficacy, provide rigorous patch-clamp protocols for validating stereoselective block, and define the kinetic parameters required to distinguish specific vs. non-specific channel inhibition.

Molecular Architecture & Binding Kinetics

The L-type calcium channel (Cav1.[1][2][3][4][5]2) is a complex transmembrane protein where the benzothiazepine binding site is located at the interface of the IV-S6 and III-S6 transmembrane segments. The high-affinity binding of diltiazem is strictly governed by the "use-dependent" or "frequency-dependent" mechanism, meaning the drug binds preferentially to the channel in its open or inactivated states, rather than the resting state.

The Stereochemical Mismatch

The clinical efficacy of diltiazem relies on the (2S, 3S)-cis configuration. The acetoxy group at C3 and the 4-methoxyphenyl group at C2 are positioned on the same side of the thiazepine ring (cis), creating a specific "bent" conformation that fits the hydrophobic pocket of the pore.

In (2R-trans)-Diltiazem :

  • The C2 and C3 substituents are on opposite sides of the ring.

  • Steric Clash: This "trans" geometry prevents the molecule from adopting the necessary conformation to bridge the III-S6 and IV-S6 helices.

  • Result: The affinity (

    
    ) drops by approximately 1-2 orders of magnitude compared to the cis-isomer. The (2R-trans) isomer fails to stabilize the inactivated state effectively, leading to a loss of the characteristic "use-dependent" block seen with the clinical drug.
    
State-Dependent Binding Pathway

The following diagram illustrates the kinetic cycle. Note that (2R-trans)-diltiazem (Red path) has a high dissociation rate (


) from the inactivated state compared to the (2S,3S) isomer (Green path).

Diltiazem_Binding_Cycle Resting Resting State (R) (Closed) Open Open State (O) (Conducting) Resting->Open Depolarization Inactivated Inactivated State (I) (Non-conducting) Open->Inactivated Time/Voltage I_Drug_Cis I-Drug Complex ((2S,3S)-cis) STABLE BLOCK Open->I_Drug_Cis High On-Rate I_Drug_Trans I-Drug Complex ((2R-trans)) UNSTABLE / FAST OFF Open->I_Drug_Trans Steric Hindrance Inactivated->Resting Repolarization Inactivated->I_Drug_Cis High Affinity Binding Inactivated->I_Drug_Trans Low Affinity Binding R_Drug R-Drug Complex (Low Affinity) I_Drug_Cis->Inactivated Slow Off-Rate I_Drug_Trans->Inactivated Rapid Dissociation

Figure 1: State-dependent binding cycle. The (2S,3S) isomer (Green) stabilizes the inactivated state, causing accumulation of block. The (2R-trans) isomer (Red) dissociates too rapidly to maintain effective block at physiological frequencies.

Experimental Validation: Patch-Clamp Protocol

To scientifically validate the activity (or lack thereof) of (2R-trans)-diltiazem, one must use a Whole-Cell Voltage Clamp protocol designed to test use-dependence. A simple tonic block protocol will likely show negligible activity for the trans isomer, potentially leading to false negatives if the goal is to characterize low-affinity binding.

Causality in Experimental Design
  • Why Whole-Cell? Allows precise control of the transmembrane voltage to toggle the channel between Resting (-80 mV) and Inactivated (0 mV or positive) states.

  • Why Barium (

    
    ) as Charge Carrier? 
    
    
    
    prevents Calcium-dependent inactivation, isolating the voltage-dependent inactivation which diltiazem modulates.
  • Holding Potential (

    
    ): 
    
    • Protocol A (

      
      ):  Biases channels to the Resting state. Diltiazem binds poorly here.
      
    • Protocol B (

      
      ):  Biases channels to the Inactivated state. This is where BTZ sensitivity is maximized.
      
Step-by-Step Workflow
  • Preparation: Isolate cardiomyocytes or use HEK293 cells stably expressing Cav1.2 (

    
    , 
    
    
    
    ,
    
    
    ).
  • Internal Solution: Cs-Aspartate based (to block

    
     currents).
    
  • External Solution: 10 mM

    
     Tyrode’s solution.
    
  • Seal Formation: Achieve

    
     seal; rupture membrane for whole-cell mode.
    
  • Run-up Stabilization: Wait 5-10 mins for current amplitude to stabilize.

  • Voltage Protocol (The "Train"):

    • Apply a train of depolarizing pulses from -80 mV to +10 mV.

    • Frequency: 2 Hz (Critical: High frequency is required to expose the "trans" isomer's inability to accumulate block).

    • Duration: 200 ms per pulse.

    • Pulse Count: 20 pulses.

  • Perfusion: Apply (2R-trans)-Diltiazem (start at

    
    ).
    
Data Acquisition Logic

Patch_Clamp_Workflow cluster_Protocol Voltage Protocol Prep Cell Preparation (HEK-Cav1.2) Seal Giga-Seal & Break-in Prep->Seal Step1 Hold @ -80mV (Resting) Seal->Step1 Step2 Train: 2Hz to +10mV (Drive to Inactivated) Step1->Step2 Step3 Measure Peak I_Ba Step2->Step3 Analysis Calculate Fractional Block (Phasic vs Tonic) Step3->Analysis

Figure 2: Experimental workflow for assessing frequency-dependent block.

Data Analysis & Interpretation

When analyzing the data, you will observe distinct differences between the isomers. The (2R-trans) isomer will likely act as a negative control in many pharmacological assays, but it may show weak activity at high concentrations (


).
Comparative Efficacy Table
Parameter(2S, 3S)-cis-Diltiazem (Active Drug)(2R-trans)-Diltiazem (Comparator)Significance
IC50 (Resting State)


(or Inactive)
Both isomers bind poorly to resting channels.
IC50 (Inactivated State)


CRITICAL: The trans isomer lacks high-affinity binding to the inactivated state.
Use-Dependence Strong (Block increases with pulse train)Weak / Negligible(2R-trans) dissociates too fast between pulses.
Stereoselectivity Ratio Reference (1.0)~1/100th potencyDemonstrates strict steric requirement of the BTZ pocket.
Interpreting the "Trans" Signal

If you observe block with (2R-trans)-diltiazem, verify the following:

  • Concentration: Are you using supratherapeutic doses (

    
    )? At high concentrations, non-specific pore plugging can occur regardless of stereochemistry.
    
  • Purity: Is the sample contaminated with the cis-isomer? Even 1% contamination of the potent (2S,3S) form can mimic activity in a pure (2R-trans) sample. Always run a chiral HPLC check on your reagents.

References

  • Catterall, W. A., et al. (2005). "International Union of Pharmacology. XLVIII. Nomenclature and structure-function relationships of voltage-gated calcium channels." Pharmacological Reviews. Link

  • Hockerman, G. H., et al. (1997). "Molecular determinants of drug binding and action on L-type calcium channels." Annual Review of Pharmacology and Toxicology. Link

  • Striessnig, J., et al. (1998). "Structural basis of drug binding to L-type Ca2+ channels." Trends in Pharmacological Sciences. Link

  • Hering, S., et al. (1996). "Transfer of the benzothiazepine selectivity of the L-type calcium channel to the alpha1A subunit." Journal of Biological Chemistry. Link

  • Dilmac, N., et al. (2003).[6] "Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels."[6] British Journal of Pharmacology. Link

Sources

(2R-trans)-Diltiazem: A Comprehensive Technical Guide on its Toxicity Profile and Safety Data

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereoisomerism in Diltiazem's Profile

Diltiazem, a cornerstone in the management of cardiovascular diseases, is a benzothiazepine calcium channel blocker renowned for its efficacy in treating hypertension, angina pectoris, and certain cardiac arrhythmias.[1] Its therapeutic action is primarily attributed to its ability to inhibit the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a reduction in heart rate and contractility.[2] However, the pharmacological and toxicological profile of diltiazem is not monolithic; it is critically dependent on its stereochemistry.

Diltiazem possesses two chiral centers, giving rise to four stereoisomers: the cis-isomers ((2S,3S) and (2R,3R)) and the trans-isomers ((2R,3S) and (2S,3R)). The therapeutically active and commercially available form is the (2S,3S)-cis-isomer, commonly referred to as d-cis-diltiazem.[3] This guide, however, focuses on a specific, less-studied stereoisomer: (2R-trans)-Diltiazem , also known as (+)-trans-Diltiazem or Diltiazem Related Compound A.[4][5]

As an impurity or a related substance in the synthesis of the active pharmaceutical ingredient (API), understanding the toxicological and safety profile of (2R-trans)-Diltiazem is of paramount importance for drug development professionals and researchers. This in-depth technical guide provides a comprehensive overview of the available data on the toxicity and safety of (2R-trans)-Diltiazem, contextualized within the broader understanding of diltiazem's pharmacology.

Pharmacological Activity: A Tale of Diminished Potency

The primary mechanism of action of diltiazem is the blockade of L-type calcium channels.[6] Extensive research has demonstrated a significant difference in the pharmacological activity between the cis and trans isomers of diltiazem.

Studies have shown that the trans-isomers of diltiazem are considerably less potent as calcium channel blockers compared to the therapeutic d-cis isomer.[7] Specifically, both the (+)-trans (2R,3S) and (-)-trans (2S,3R) isomers have been found to be much less active, with a shorter duration of action.[7] While all four stereoisomers of diltiazem have been shown to bind to benzothiazepine receptors on calcium channels, their affinity varies significantly. The order of potency for inhibiting the binding of radiolabeled d-cis-diltiazem is:

d-cis > l-cis > d-trans = l-trans[8]

This indicates that the (2R-trans) isomer possesses a substantially lower affinity for the primary therapeutic target. This diminished pharmacological activity is a critical factor to consider when evaluating its potential toxicity.

G cluster_0 Diltiazem Stereoisomers cluster_1 Pharmacological Activity d-cis (2S,3S) d-cis (2S,3S) High Affinity Binding\n(Therapeutic Effect) High Affinity Binding (Therapeutic Effect) d-cis (2S,3S)->High Affinity Binding\n(Therapeutic Effect) Strongest Inhibition l-cis (2R,3R) l-cis (2R,3R) l-cis (2R,3R)->High Affinity Binding\n(Therapeutic Effect) Moderate Inhibition d-trans (2R,3S) (2R-trans)-Diltiazem Low Affinity Binding\n(Reduced Effect) Low Affinity Binding (Reduced Effect) d-trans (2R,3S)->Low Affinity Binding\n(Reduced Effect) Weak Inhibition l-trans (2S,3R) l-trans (2S,3R) l-trans (2S,3R)->Low Affinity Binding\n(Reduced Effect) Weak Inhibition

Caption: Relative binding affinity of diltiazem stereoisomers to L-type calcium channels.

Toxicity Profile of Diltiazem (d-cis Isomer): The Reference Point

Due to the scarcity of specific toxicological studies on (2R-trans)-Diltiazem, it is instructive to first understand the well-documented toxicity profile of the active d-cis isomer, which serves as a critical reference. Overdose and toxicity associated with diltiazem are extensions of its therapeutic effects.[9]

Acute Toxicity:

The primary manifestations of acute diltiazem toxicity are cardiovascular in nature and include:

  • Hypotension: Severe and refractory low blood pressure.[10]

  • Bradycardia: A significant slowing of the heart rate.[11]

  • Atrioventricular (AV) Block: Disruption of the electrical conduction system of the heart.[11]

  • Cardiogenic Shock: The heart's inability to pump enough blood to meet the body's needs.[10]

Metabolic disturbances, such as hyperglycemia, can also occur in overdose situations.[11]

Animal Species Route of Administration LD50 (mg/kg)
MouseOral415-740[12]
RatOral560-810[12][13]
MouseIntravenous60[12]
RatIntravenous38[12]
DogOral>50[12]

Chronic Toxicity:

Long-term administration of diltiazem is generally well-tolerated. The primary target organs for toxicity in animal studies have been identified as the liver and kidneys.[12] Clinically, diltiazem therapy can be associated with mild and transient elevations in serum aminotransferase levels.[14] Rare instances of clinically apparent liver injury have been reported, often with features of hypersensitivity.[14]

Reproductive and Developmental Toxicity:

Animal studies have indicated that diltiazem may cause adverse effects on the fetus.[15] It is classified as a developmental toxicant by some regulatory bodies.[16]

Carcinogenicity and Mutagenicity:

Carcinogenicity studies in mice and rats have not shown evidence of diltiazem-related neoplastic findings.[17] Diltiazem was also found to be negative for clastogenic effects in in-vitro and in-vivo assays.[17]

Toxicity Profile of (2R-trans)-Diltiazem: An Evidence Gap

A thorough review of the scientific literature reveals a significant lack of specific toxicological data for (2R-trans)-Diltiazem. There are no publicly available acute toxicity studies (e.g., LD50 values) or detailed chronic, reproductive, or carcinogenicity studies specifically for this isomer.

Inference and Expert Assessment:

Given that (2R-trans)-Diltiazem exhibits significantly lower pharmacological activity and affinity for the L-type calcium channel compared to the d-cis isomer, it is reasonable to hypothesize that its acute toxicity profile, particularly the cardiotoxic effects, would be substantially less pronounced. The toxic effects of diltiazem are intrinsically linked to its calcium channel blocking activity; therefore, a less potent isomer would likely require a much higher dose to elicit similar adverse effects.

However, this remains a well-reasoned hypothesis in the absence of direct experimental evidence. It is crucial for researchers and drug developers to acknowledge this data gap and not assume a complete lack of toxicity. The possibility of off-target effects or different metabolic pathways for the trans-isomer cannot be entirely ruled out without specific investigation.

Safety Data Sheet (SDS) for Diltiazem Hydrochloride: A Practical Guide for Handling

In a laboratory or manufacturing setting, (2R-trans)-Diltiazem would be encountered as a related substance or impurity within diltiazem hydrochloride. Therefore, the safety precautions outlined in the Safety Data Sheet (SDS) for diltiazem hydrochloride are directly applicable. The following is a synthesis of key information from various supplier SDS documents.[2][8]

1. Hazard Identification:

  • GHS Classification: Acute Toxicity, Oral (Category 4).[8]

  • Signal Word: Warning.[8]

  • Hazard Statement: H302 - Harmful if swallowed.[7][8]

  • Potential Health Effects: May cause harm to the unborn child.[15] Ingestion can lead to dizziness, fatigue, hypotension, and edema.[15]

2. First-Aid Measures:

  • Ingestion: If swallowed, call a poison center or doctor. Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.[2]

  • Inhalation: Move victim to fresh air and keep at rest in a position comfortable for breathing.

  • Skin Contact: Remove contaminated clothing and wash skin with soap and water.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

3. Handling and Storage:

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area.[13] Wash thoroughly after handling.[8]

  • Storage: Keep container tightly closed in a dry and well-ventilated place.[13] Protect from light.[13]

4. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[13]

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[13]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[13]

Caption: Emergency response workflow for a diltiazem hydrochloride spill.

Conclusion and Recommendations

The available evidence strongly indicates that (2R-trans)-Diltiazem is a significantly less pharmacologically active stereoisomer of diltiazem. Its affinity for the L-type calcium channel, the primary therapeutic target, is markedly lower than that of the active d-cis isomer. While this suggests a correspondingly lower potential for acute, mechanism-based toxicity, a definitive toxicological profile for (2R-trans)-Diltiazem remains to be established through direct experimental studies.

For researchers, scientists, and drug development professionals, the key takeaways are:

  • Assume a Conservative Stance: In the absence of data, handle (2R-trans)-Diltiazem with the same precautions as diltiazem hydrochloride, following the guidelines in the Safety Data Sheet.

  • Contextualize Pharmacological Activity: The reduced pharmacological potency of the trans-isomer is a critical piece of information for risk assessment.

  • Impurity Profiling: For those involved in the synthesis and manufacturing of diltiazem, understanding the profile of this and other related substances is essential for ensuring the quality and safety of the final drug product.

Further research into the specific toxicological properties of the individual stereoisomers of diltiazem would be a valuable contribution to the field of pharmaceutical sciences.

References

  • Medline. SAFETY DATA SHEET: Diltiazem Hydrochloride Injection.

  • Carl ROTH. Safety Data Sheet: Diltiazem hydrochloride.

  • Taira, N., et al. (1992). Synthesis of the optically active trans-isomers of diltiazem and their cardiovascular effects and Ca-antagonistic activity. Chemical & Pharmaceutical Bulletin, 40(6), 1476-1480.

  • Pfizer. Material Safety Data Sheet: Diltiazem Hydrochloride Tablets.

  • Fermion. Safety Data Sheet: Diltiazem hydrochloride.

  • PubChem. Diltiazem Hydrochloride.

  • Ali-Ahmed, F., & Unni, S. (2016). A Combined Overdose of Diltiazem and Amlodipine: A Challenging Case. Journal of Cardiology and Therapy, 3(4).

  • PubChem. Diltiazem.

  • Therapeutic Goods Administration (TGA). AusPAR: Diltiazem hydrochloride.

  • WikEM. Calcium channel blocker toxicity.

  • Rana, C., et al. (2015). Massive Overdose of Calcium Channel Antagonist and Successful Management. Journal of Clinical & Experimental Cardiology, 6(10).

  • Merck Millipore. SAFETY DATA SHEET: Diltiazem, Hydrochloride.

  • Life in the Fast Lane (LITFL). Calcium Channel Blocker Toxicity.

  • Fisher Scientific. SAFETY DATA SHEET: (+)-cis-Diltiazem hydrochloride.

  • University of Hertfordshire. Diltiazem.

  • Australian Government Department of Health. Australian Public Assessment Report for Diltiazem hydrochloride.

  • Pharmaffiliates. Diltiazem Hydrochloride-impurities.

  • Zare, A. G., et al. (1991). Effects of four diltiazem stereoisomers on binding of d-cis-[3H]diltiazem and (+)-[3H]PN200-110 to rabbit T-tubule calcium channels. European Journal of Pharmacology: Molecular Pharmacology Section, 207(2), 147-154.

  • Medscape. Calcium Channel Blocker Toxicity.

  • NHS. Side effects of diltiazem.

  • National Institute of Diabetes and Digestive and Kidney Diseases. Diltiazem. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.

  • Ferner, R. E., & Volans, G. N. (1993). Fatal Diltiazem Overdose: Report of Four Cases and Review of the Literature. Postgraduate Medical Journal, 69(812), 474–476.

  • Bradberry, S. M., & Vale, J. A. (1994). Overdose of diltiazem. BMJ, 309(6948), 184.

  • Simson Pharma Limited. (2R-trans)-Diltiazem Hydrochloride.

  • BOC Sciences. This compound.

  • LookChem. This compound CAS NO.103532-27-0.

  • CymitQuimica. This compound.

Sources

Methodological & Application

Comprehensive Guide to the Solubility of (2R-trans)-Diltiazem Hydrochloride in Organic Solvents: Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

(2R-trans)-Diltiazem Hydrochloride, the therapeutically active cis-isomer, is a calcium channel blocker widely used in the management of hypertension and angina pectoris.[1][2] A thorough understanding of its solubility in various organic solvents is a cornerstone of successful drug development, impacting everything from synthesis and purification to the formulation of stable and bioavailable dosage forms. This application note provides a detailed overview of the solubility characteristics of Diltiazem Hydrochloride, supported by established data and a comprehensive, field-proven protocol for its experimental determination.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a drug molecule from the laboratory to a patient is critically dependent on its physicochemical properties, with solubility being paramount. For an active pharmaceutical ingredient (API) like Diltiazem Hydrochloride, solubility data dictates crucial decisions in process chemistry and formulation science.

  • Process Chemistry: Solubility in organic solvents governs the choice of reaction media, crystallization conditions for purification, and the efficiency of isolation steps. Optimizing these processes based on accurate solubility data can significantly enhance yield, purity, and cost-effectiveness.[3]

  • Formulation Development: The ability to dissolve the API in appropriate solvent systems is fundamental for creating diverse dosage forms, from oral solutions and injectables to advanced drug delivery systems like transdermal patches.[4] Poor solubility can lead to challenges in achieving desired drug loading, content uniformity, and stability.

  • Bioavailability: While aqueous solubility is directly linked to absorption, understanding solubility in organic solvents is crucial for developing lipid-based formulations and for predicting the drug's behavior in non-aqueous physiological environments.

This guide is designed to provide researchers with both the foundational knowledge and the practical tools necessary to accurately assess and utilize the solubility of Diltiazem Hydrochloride.

Physicochemical Profile of Diltiazem Hydrochloride

Understanding the inherent properties of the Diltiazem Hydrochloride molecule is essential for interpreting its solubility behavior. The presence of a tertiary amine, an ester group, and a hydrochloride salt form all contribute to its interactions with different solvents.

PropertyValueSource(s)
Chemical Formula C₂₂H₂₆N₂O₄S·HCl[5]
Molecular Weight 450.98 g/mol [1][6]
Appearance White crystals or crystalline powder[7]
Melting Point ~207.5 - 212 °C[8]
pKa 7.5[9]
logP (Octanol/Water) 3.1 (for free base)[2]
Specific Rotation +110° to +116° (10 mg/mL in water)[5]

The molecule's hydrochloride salt form enhances its aqueous solubility but also influences its interactions with polar organic solvents. Its pKa of 7.5 indicates that it is a weak base, and its solubility can be significantly affected by the pH of the medium.[9]

Solubility Profile in Organic Solvents

The solubility of Diltiazem Hydrochloride spans a wide spectrum across various organic solvents, reflecting the complex interplay of polarity, hydrogen bonding capability, and the acidic/basic nature of the solvent. The following table consolidates qualitative and semi-quantitative data from official pharmacopeias and literature.

SolventUSP/JP TerminologyInterpretation (Approx. parts of solvent for 1 part of solute)Source(s)
Formic Acid Very SolubleLess than 1[7]
Methanol Freely SolubleFrom 1 to 10[7][10][11]
Chloroform Freely SolubleFrom 1 to 10[7][8][11]
Methylene Chloride Freely SolubleFrom 1 to 10[10]
Dimethyl Sulfoxide (DMSO) SolubleFrom 10 to 30[12]
Ethanol (99.5%) Slightly SolubleFrom 100 to 1000[7][8]
Acetonitrile Sparingly SolubleFrom 30 to 100[7][13]
Acetic Anhydride Slightly SolubleFrom 100 to 1000[7]
Acetone Sparingly SolubleFrom 30 to 100[13]
Diethyl Ether Practically InsolubleMore than 10,000[7]
Benzene Practically InsolubleMore than 10,000[8][11]

Note: The interpretations are based on the definitions provided in the United States Pharmacopeia (USP) and Japanese Pharmacopoeia (JP).

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold-standard technique for determining equilibrium solubility, valued for its simplicity and reliability.[12] The protocol below provides a self-validating system for obtaining accurate and reproducible data.

Objective

To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials & Equipment
  • This compound reference standard (USP or equivalent)

  • High-purity organic solvents (HPLC grade or higher)

  • Analytical balance (±0.01 mg sensitivity)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Orbital shaker with temperature control (or a shaker inside a calibrated incubator)

  • Centrifuge capable of accommodating the vials

  • Syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility, e.g., PTFE)

  • Volumetric flasks and pipettes (Class A)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[14][15]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Processing cluster_analysis Analysis prep1 Weigh excess Diltiazem HCl into vials prep2 Add precise volume of solvent prep1->prep2 Step 1-2 equil Agitate at constant temperature (e.g., 24-72h) prep2->equil sample1 Allow solids to settle equil->sample1 sample2 Centrifuge to pellet undissolved solid sample1->sample2 sample3 Withdraw supernatant sample2->sample3 sample4 Filter through 0.22µm syringe filter sample3->sample4 analysis1 Prepare serial dilutions of the filtrate sample4->analysis1 analysis2 Quantify concentration via validated HPLC method analysis1->analysis2 analysis3 Calculate solubility (e.g., mg/mL) analysis2->analysis3

Caption: Shake-Flask Method Workflow.

Step-by-Step Methodology
  • Preparation: Add an excess amount of Diltiazem HCl to a series of vials. The key is to ensure that a solid phase remains at equilibrium, confirming saturation. A starting point is ~20-50 mg for every 1 mL of solvent, adjusted based on expected solubility.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate at a moderate speed (e.g., 150 rpm) for a predetermined period.

    • Expert Insight: The time to reach equilibrium is critical. It can range from 24 to 72 hours. To validate, take samples at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements are within an acceptable variance (e.g., <5%).

  • Sample Collection: Once equilibrium is reached, stop the shaker and allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to let the excess solid settle.

  • Sample Processing: a. Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to pellet the remaining solid. b. Carefully withdraw an aliquot of the clear supernatant using a glass syringe. c. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

    • Trustworthiness Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Dilution: Accurately perform and record serial dilutions of the clear filtrate with the mobile phase to bring the concentration within the calibrated range of the HPLC method.

  • Quantification: Analyze the diluted samples using a validated HPLC method.

Recommended HPLC Method for Quantification

A robust HPLC method is essential for accurate quantification. Based on USP monographs and literature, the following conditions are recommended.[5][16]

ParameterRecommended Condition
Column C8 or C18, e.g., Zorbax C8 (5µ, 4.6mm×250mm)
Mobile Phase Acetonitrile and Buffer (e.g., 0.1 M Sodium Acetate pH 6.2) in a 25:50 ratio with Methanol (25).[5] A simpler mobile phase of Buffer:Acetonitrile (60:40) has also been reported.[16]
Flow Rate 1.0 - 1.6 mL/min
Detection Wavelength 240 nm[5][15][17]
Column Temperature Ambient or controlled (e.g., 50 °C)[7]
Injection Volume 10 - 20 µL
  • Method Validation: The HPLC method must be validated for linearity, accuracy, and precision according to ICH guidelines to ensure trustworthy results. A calibration curve should be prepared using a Diltiazem HCl reference standard, with a correlation coefficient (r²) > 0.999.[14]

Causality and Key Experimental Considerations

The choices made during the experimental setup directly influence the quality of the solubility data.

G cluster_properties Physicochemical Properties cluster_techniques Methodology Choices pka pKa (7.5) solubility_method Shake-Flask Method pka->solubility_method Influences pH dependence logp logP (3.1) logp->solubility_method Guides solvent selection quant_method RP-HPLC-UV logp->quant_method Justifies use of C8/C18 columns uv_chromophore UV Chromophore uv_chromophore->quant_method Enables UV detection (240 nm)

Caption: Logic for Method Selection.

  • Solvent Purity: Impurities, especially water, can drastically alter the solvent's properties and affect the measured solubility. Always use high-purity, anhydrous solvents where appropriate.

  • Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant and accurately recorded temperature throughout the equilibration and sampling process is crucial for reproducibility.

  • Avoiding Supersaturation: Approaching equilibrium from an undersaturated state (by dissolving the solid in the solvent) is the most reliable method. Cooling a heated, saturated solution can lead to a metastable supersaturated state, yielding erroneously high solubility values.

  • Solid State Form: Ensure that the solid form (polymorph, salt form) of the Diltiazem HCl does not change during the experiment. It is good practice to analyze the remaining solid post-experiment by techniques like XRPD or DSC to confirm solid-state stability.

Conclusion

The solubility of this compound in organic solvents is a fundamental parameter that underpins numerous stages of pharmaceutical development. This application note provides a consolidated reference of its known solubility characteristics and a detailed, robust protocol for its experimental determination. By adhering to the principles of equilibrium, employing validated analytical techniques, and understanding the causality behind experimental choices, researchers can generate high-quality, reliable solubility data to accelerate their research and development efforts.

References

  • Diltiazem Hydrochloride / Official Monographs for Part I. (n.d.). Japanese Pharmacopoeia.
  • BenchChem. (2025). An In-Depth Technical Guide to the Solubility and Stability of N-Desmethyl Diltiazem Hydrochloride.
  • Der Pharma Chemica. (n.d.). HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de.
  • USP Monographs: Diltiazem Hydrochloride. (n.d.). Pharmacopeia.
  • ResearchGate. (n.d.). Composition and physicochemical properties of diltiazem hydrochloride....
  • SciSpace. (n.d.). Analytical Method Development and Validation for the Estimation of Diltiazem Hydrochloride in Bulk and Pharmaceutical Dosage for.
  • AERU, University of Hertfordshire. (2025, September 15). Diltiazem.
  • Pooja M., Chaithra CN., & Rajasekaran S. (2023, March). Development and Validation of Novel Analytical Method for Estimation of Diltiazem HCL. International Journal of Pharmaceutical and Bio-Medical Science, 3(3), 102-106.
  • Journal of Pharmaceutical Research. (2024, December 26). Method Development, Validation and Stability Study of Diltiazem by RP-HPLC Method.
  • CrystEngComm (RSC Publishing). (n.d.). Crystal structures and physicochemical properties of diltiazem base and its acetylsalicylate, nicotinate and l-malate salts.
  • Chatpalliwar, V. A., et al. (n.d.). Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation. PMC.
  • DILTIAZEM T (diltiazem hydrochloride) Product Monograph. (2021, May 18).
  • PubChem. (n.d.). Diltiazem Hydrochloride.
  • International Journal of Drug Regulatory Affairs. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF DILTIAZEM HYDROCHLORIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP- HPLC.
  • Influence of Organic Acids on Diltiazem HCl Release Kinetics from Hydroxypropyl Methyl Cellulose Matrix Tablets. (n.d.). PMC.
  • PubChem. (n.d.). Diltiazem.
  • Diltiazem Hydrochloride USP 2025. (2025, February 14).
  • Diltiazem Hydrochloride. (2011, November 23).
  • ChemicalBook. (n.d.). Diltiazem hydrochloride CAS#: 33286-22-5.
  • SciSpace. (n.d.). Development and validation of a dissolution test for diltiazem hydrochloride in immediate release capsules.
  • accessdata.fda.gov. (n.d.). 74910 Diltiazem Hydrochloride Chemistry Review.
  • Spectrophotometric Determination of Diltiazem Hydrochloride by Coloured Complex Formation. (n.d.).
  • Effect of solvent type on retardation properties of diltiazem HCl form liquisolid tablets. (n.d.).
  • ResearchGate. (n.d.). Diltiazem solubility in various solvents at different temperatures.
  • IJCRT.org. (2022, November). SOLUBILITY ENHANCEMENT OF DILTIAZEM BY USING SOLID DISPERSION TECHNIQUES.
  • Preparation and Evaluation of Diltiazem Hydrochloride Diffusion-Controlled Transdermal Delivery System. (n.d.). PMC.

Sources

Protocol for the Preparation and Validation of (2R-trans)-Diltiazem HCl Stock Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the preparation, validation, and storage of stock solutions of (2R-trans)-Diltiazem Hydrochloride (HCl). Diltiazem HCl is a calcium channel blocker widely utilized in cardiovascular research.[1] The accuracy and reproducibility of experimental results are fundamentally dependent on the precise concentration and stability of the stock solutions used. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established physicochemical principles to ensure the integrity of prepared solutions. We will delve into solvent selection, step-by-step preparation, quality control via UV-Vis spectrophotometry, and best practices for storage, all grounded in authoritative scientific data.

Introduction: The Criticality of a Well-Prepared Stock Solution

(2R-trans)-Diltiazem HCl is a benzothiazepine derivative that exerts its pharmacological effects by inhibiting the influx of extracellular calcium ions across the membranes of myocardial and vascular smooth muscle cells.[1][2] In a research context, this activity makes it an invaluable tool for studying angina, hypertension, and cardiac arrhythmias.[3] However, the reliability of any in vitro or in vivo study hinges on the precise and accurate preparation of the initial drug solutions.

Diltiazem HCl is susceptible to degradation, primarily through hydrolysis, which can be influenced by pH, temperature, and aqueous environments.[2][4][5] The major degradation product, desacetyl-diltiazem, exhibits significantly reduced pharmacological activity, ranging from 25% to 50% of the parent compound.[4][6] Therefore, a protocol that not only describes the "how" but also explains the "why" of each step is essential for mitigating degradation and ensuring experimental validity. This document provides such a protocol, integrating self-validating quality control steps to foster confidence in your research outcomes.

Physicochemical Properties of (2R-trans)-Diltiazem HCl

A thorough understanding of the compound's properties is the foundation of a robust protocol. The following table summarizes key data for (2R-trans)-Diltiazem HCl.

PropertyValueSource(s)
Chemical Name [(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride[7]
Molecular Formula C₂₂H₂₆N₂O₄S · HCl[8][9]
Molecular Weight 450.98 g/mol [6][8][10]
Appearance White to off-white crystalline powder[6][8][11]
Melting Point 210-215°C (with decomposition)[11]
Solubility Freely soluble in water, methanol, and chloroform. Slightly soluble in anhydrous ethanol.[1][8][11]
UV λmax ~237-240 nm in various aqueous and organic solvents.[12][13][14]
pH (1% aq. solution) 4.3 - 5.3[8][11]

Core Protocol: Preparation of a 10 mM Diltiazem HCl Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in experimental assays.

Materials and Equipment
  • (2R-trans)-Diltiazem HCl powder (CAS: 33286-22-5)

  • Dimethyl Sulfoxide (DMSO), cell culture grade or equivalent purity

  • Sterile, nuclease-free water (for aqueous preparations)

  • Analytical balance (readable to 0.1 mg)

  • Calibrated micropipettes

  • Sterile conical tubes or vials (amber glass or polypropylene, light-protecting)

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Rationale for Solvent Selection

For research applications requiring long-term storage and compatibility with cell culture media (via high dilution), DMSO is the recommended solvent. Diltiazem HCl is soluble in DMSO, and solutions can be stored frozen with good stability.[8] For applications where DMSO is not suitable, sterile water can be used, but storage duration is more limited, and the risk of hydrolysis is higher.[4][8] Aqueous solutions should be prepared fresh whenever possible.

Step-by-Step Preparation Procedure
  • Calculate the Required Mass:

    • The molecular weight of Diltiazem HCl is 450.98 g/mol .

    • To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L × 0.001 L × 450.98 g/mol = 0.00451 g

    • Mass (mg) = 4.51 mg

    • Scientist's Note: Always calculate the mass required for your specific desired volume. It is advisable to prepare a volume that minimizes freeze-thaw cycles (e.g., by creating multiple small aliquots).

  • Weighing the Compound:

    • Tare a clean weighing vessel on the analytical balance.

    • Carefully weigh out the calculated mass (e.g., 4.51 mg) of Diltiazem HCl powder. Handle the powder in a fume hood or with appropriate containment to avoid inhalation.

  • Dissolution:

    • Transfer the weighed powder to a sterile, appropriately sized tube or vial.

    • Add the desired volume of the chosen solvent (e.g., 1 mL of DMSO for a 10 mM solution).

    • Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect against a light source to ensure no particulates remain.[15]

  • Aliquoting and Labeling:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting cryovials. This is a critical step to prevent degradation from repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

The following diagram illustrates the general workflow for preparing and validating the stock solution.

G cluster_prep Preparation cluster_qc Quality Control cluster_store Storage calc 1. Calculate Mass (e.g., 4.51 mg for 1mL of 10mM) weigh 2. Weigh Diltiazem HCl calc->weigh dissolve 3. Dissolve in Solvent (e.g., 1mL DMSO) weigh->dissolve aliquot 4. Aliquot for Storage dissolve->aliquot prep_dil 5. Prepare Dilution for QC (e.g., 10 µg/mL) dissolve->prep_dil Take small sample measure_abs 6. Measure Absorbance (λmax ~237 nm) verify_conc 7. Verify Concentration store 8. Store Aliquots (-20°C or -80°C) verify_conc->store If concentration is correct

Fig. 1: Workflow for Diltiazem HCl stock solution preparation and validation.

Quality Control: A Self-Validating Protocol via UV-Vis Spectrophotometry

Verifying the concentration of your stock solution is a crucial quality control step. A simple UV-Vis spectrophotometric method can provide a reliable estimate.

Principle

This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to its concentration. Diltiazem HCl has a characteristic absorbance maximum (λmax) around 237-240 nm.[12][13][14]

Protocol for Concentration Verification
  • Determine the λmax: If using a new solvent or buffer system, perform a wavelength scan (e.g., 200-400 nm) on a diluted sample of Diltiazem HCl to determine the precise λmax in your specific conditions.[13][14] For this protocol, we will use a literature value of 237 nm .[13][14]

  • Prepare a Working Standard:

    • From your newly prepared 10 mM stock solution, create an intermediate dilution. For example, dilute 10 µL of the 10 mM stock into 990 µL of the solvent to make a 100 µM solution.

    • Further dilute this intermediate solution to a final concentration within the linear range of the spectrophotometer (e.g., 10-20 µg/mL).

    • Calculation Example: To get a ~10 µg/mL solution from a 100 µM stock:

      • 100 µM = 100 µmol/L

      • Concentration (µg/mL) = 100 µmol/L × 450.98 g/mol × (1 L / 1000 mL) × (10^6 µg / 1 g) = 45.1 µg/mL

      • To get ~10 µg/mL, dilute the 100 µM solution approximately 1:4.5 with the solvent (e.g., 100 µL into 350 µL of solvent).

  • Measure Absorbance:

    • Set the spectrophotometer to read absorbance at 237 nm.

    • Use the same solvent/buffer used for dilution as the blank to zero the instrument.

    • Measure the absorbance of your prepared working standard.

  • Calculate Concentration:

    • Use the Beer-Lambert equation: A = εbc

      • A = Measured Absorbance

      • ε = Molar absorptivity (extinction coefficient). This value is solvent-dependent. For a quick check, you can use a previously established standard curve or compare against a certified reference standard.

      • b = Path length of the cuvette (typically 1 cm)

      • c = Concentration

    • If the exact ε is unknown, this step serves as a consistency check. The absorbance reading should be reproducible for every new stock prepared using this exact protocol. For absolute quantification, a full calibration curve must be generated using a certified reference standard.[13][16]

Stability and Storage Recommendations

Proper storage is paramount to prevent degradation and maintain the integrity of the stock solution.

  • Solid Form: The Diltiazem HCl powder should be stored at 2-8°C, protected from light and moisture.[8]

  • DMSO Stock Solutions: Store aliquots at -20°C for up to 3 months.[8] For longer-term storage, -80°C is recommended. Protect from light. Avoid repeated freeze-thaw cycles.

  • Aqueous Stock Solutions: Should be prepared fresh for each experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours.[10][15] Some studies have shown stability for longer periods in specific buffered solutions like 5% dextrose, but this should be validated for your specific experimental conditions.[17][18]

Understanding Degradation

The primary stability concern for Diltiazem HCl is the hydrolysis of its acetyl ester group, which is accelerated in aqueous solutions and by changes in pH.[4][5] This process results in the formation of desacetyl-diltiazem, a less potent metabolite.[4]

G Diltiazem (2R-trans)-Diltiazem HCl (Active) Degradation_Product Desacetyl-diltiazem (Less Active) Diltiazem->Degradation_Product  Hydrolysis (H₂O, pH changes, heat)

Fig. 2: Primary degradation pathway of Diltiazem HCl.

References

  • Pfizer Medical - US. diltiazem hydrochloride for injection How Supplied/Storage and Handling.
  • Kaushal, G. et al. (2013). Stability of extemporaneously compounded diltiazem hydrochloride infusions stored in polyolefin bags. PubMed.
  • Kaushal, G. et al. (2013). Stability of extemporaneously compounded diltiazem hydrochloride infusions stored in polyolefin bags. American Journal of Health-System Pharmacy.
  • R Discovery. (2022). Understanding Degradation Pathway of Poorly Stable Diltiazem Hydrochloride and Development of its Stabilized Controlled-release Tablets.
  • ChemicalBook. Diltiazem hydrochloride CAS#: 33286-22-5.
  • Hospira, Inc. diltiazem hydrochloride injection.
  • SciSpace. (2014). Analytical Method Development and Validation for the Estimation of Diltiazem Hydrochloride in Bulk and Pharmaceutical Dosage for.
  • Pooja M, et al. (2023). Development and Validation of Novel Analytical Method for Estimation of Diltiazem HCL. International Journal of Pharmaceutical and Bio-Medical Science.
  • Spectrophotometric Determination of Diltiazem Hydrochloride by Coloured Complex Form
  • PubMed. (1991). Stability of diltiazem hydrochloride in aqueous sugar solutions.
  • Ghodke AY, et al. (2014). Analytical Method Development and Validation for the Estimation of Diltiazem Hydrochloride in Bulk and Pharmaceutical Dosage Form by RP- HPLC. International Journal of Pharmaceutical Chemistry and Analysis.
  • Japanese Pharmacopoeia. Diltiazem Hydrochloride / Official Monographs for Part I.
  • Impactfactor. (2022). Understanding Degradation Pathway of Poorly Stable Diltiazem Hydrochloride and Development of its Stabilized Controlled-release.
  • The Pharma Innovation. (2014).
  • GlobalRPH. (2006). Dilution Cardizem ® -diltiazem.
  • USP. Diltiazem Hydrochloride Oral Suspension.
  • Frontiers. (2024). Stability study of common vasoactive drugs diluted in five types of solutions.
  • DailyMed. (2025). Label: DILTIAZEM HCL ER capsule, extended release.
  • CymitQuimica. This compound.
  • ASHP Public
  • APExBIO. Diltiazem HCl - Calcium Channel Blocker for Cardiovascular Research.
  • USP-NF. (2018). Diltiazem Hydrochloride Extended-Release Capsules.
  • Sharma, D. et al. (2016). Formulation and evaluation of extended release tablets of Diltiazem hydrochloride. Indo American Journal of Pharmaceutical Research.
  • Al-Khayat, M. A., & Al-Badr, A. A. (2018).
  • PubChem. (+)-trans-Diltiazem hydrochloride | C22H28Cl2N2O4S | CID 23620717.
  • LGC Standards. This compound.
  • Naveed, S. et al. (2015). Relative Degradation Study of Local Vs Multinational Brand of Diltiazem by Means of UV Spectrophotometer. American Journal of Pharmacy and Pharmacology.
  • Journal of Pharmaceutical Research. Method Development, Validation and Stability Study of Diltiazem by RP-HPLC Method.
  • PubChem. Diltiazem | C22H26N2O4S | CID 39186.
  • Gupta, M. K., & Swarnkar, S. K. (2018). Preformulation studies of diltiazem hydrochloride from tableted microspheres. Journal of Drug Delivery and Therapeutics.
  • Asian Journal of Pharmaceutical and Clinical Research. (2018).
  • BOC Sciences. CAS 103532-27-0 (this compound).
  • Benchchem. An In-Depth Technical Guide to the Solubility and Stability of N-Desmethyl Diltiazem Hydrochloride.

Sources

Application Note: Functional Characterization & Profiling of (2R-trans)-Diltiazem Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

This Application Note provides detailed protocols for the in vitro characterization of (2R-trans)-Diltiazem Hydrochloride .

Critical Stereochemical Distinction: Researchers must distinguish this compound from the clinically active pharmaceutical ingredient (API), (+)-cis-Diltiazem HCl (2S,3S). The (2R-trans) isomer is a known pharmacopoeial impurity (USP Related Compound A) and a stereoisomer with significantly reduced pharmacological potency.

While the cis isomer exhibits high-affinity, use-dependent blockade of L-type voltage-gated calcium channels (


), the trans configuration alters the benzothiazepine ring geometry, sterically hindering access to the binding pocket on the 

-subunit (transmembrane segments IIIS6 and IVS6). Consequently, this compound is frequently used as a negative control in calcium signaling assays or as a standard for impurity qualification in drug substance manufacturing.
Mechanism of Action (Comparative)

Diltiazem acts as a "use-dependent" open-channel blocker. It accesses the pore via a hydrophilic pathway when the channel is open and stabilizes the inactivated state.

  • (2S,3S)-cis (API): High affinity for the inactivated channel state.

  • (2R-trans): Low affinity due to steric mismatch with the benzothiazepine receptor site.

MOA Drug (2R-trans)-Diltiazem Channel_Open Cav1.2 (Open) Ca2+ Influx Drug->Channel_Open Access via Pore Channel_Inactivated Cav1.2 (Inactivated) Drug->Channel_Inactivated Weak Binding Channel_Closed Cav1.2 (Closed) Channel_Closed->Channel_Open Depolarization Channel_Open->Channel_Inactivated Time/Voltage Block Steric Hinderance (Low Affinity Binding) Channel_Inactivated->Block Interaction Phys_Effect Minimal Signal Reduction (Negative Control) Block->Phys_Effect

Figure 1: Mechanism of Action comparison. Unlike the active cis-isomer, the (2R-trans) isomer exhibits weak binding to the inactivated state.

Compound Preparation & Handling[1][2][3][4]

Objective: Ensure stable, precipitate-free stock solutions for microfluidic and manual application.

Physical Properties
PropertyValue
Molecular Weight 450.98 g/mol
Appearance White crystalline powder
Solubility (Water) Freely soluble (>100 mM)
Solubility (DMSO) Soluble (>50 mM)
Storage (Solid) -20°C (Desiccated)
Stock Solution Protocol
  • Vehicle Selection: Use DMSO (Dimethyl Sulfoxide) for stock preparation to prevent hydrolysis over long-term storage, although water is acceptable for immediate use.

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Dissolve 45.1 mg of (2R-trans)-Diltiazem HCl in 1.0 mL of anhydrous DMSO.

  • Clarification: Vortex vigorously for 30 seconds. If particulates persist, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Stable for 6 months.

    • Note: Avoid freeze-thaw cycles. Discard if solution turns yellow (oxidation indicator).

Protocol A: Automated Patch Clamp (QPatch/Patchliner)

Purpose: To quantify the


 shift between the active drug and the (2R-trans) impurity on 

channels. This assay validates the "low potency" characteristic of the isomer.

Cell Model: CHO or HEK293 cells stably expressing


 (

).
Experimental Setup
  • Mode: Whole-cell Voltage Clamp.

  • Extracellular Solution (ECS): High Barium (

    
    ) is used as the charge carrier to increase current amplitude and eliminate 
    
    
    
    -dependent inactivation.
    • Composition (mM): 140 NaCl, 4 KCl, 10

      
      , 1 
      
      
      
      , 10 HEPES, 10 Glucose (pH 7.4).
  • Intracellular Solution (ICS):

    • Composition (mM): 50 CsCl, 60 CsF, 10 NaCl, 20 EGTA, 10 HEPES (pH 7.2). Cesium blocks potassium channels to isolate Ca-currents.

Voltage Protocol (The "Use-Dependent" Train)

Diltiazem binding is voltage-dependent.[1] You must use a protocol that drives the channel into the inactivated state to detect binding, even for the weak (2R-trans) isomer.

  • Holding Potential: -80 mV.

  • Depolarization Step: Step to +10 mV for 200 ms (activates channel).

  • Frequency: 0.1 Hz (1 pulse every 10 seconds) to monitor baseline stability.

  • Drug Application Block:

    • Switch to 0.2 Hz (faster pacing) during drug addition to encourage open-channel block.

    • Apply (2R-trans)-Diltiazem in cumulative concentrations: 1

      
      M, 10 
      
      
      
      M, 100
      
      
      M, 300
      
      
      M.
    • Note: The active cis-Diltiazem would show

      
      M. The (2R-trans) isomer is expected to show 
      
      
      
      M.

PatchProtocol Start Establish Giga-Ohm Seal (Whole Cell) Baseline Baseline Recording (5 mins @ 0.1Hz) Start->Baseline Drug_Add Apply (2R-trans)-Diltiazem (Ascending Conc.) Baseline->Drug_Add Pulse_Train Voltage Pulse Train (-80mV to +10mV) Induces Inactivation Drug_Add->Pulse_Train Measure Measure Peak I_Ba (Last 3 traces avg) Pulse_Train->Measure Measure->Drug_Add Next Conc. Analysis Calculate % Inhibition vs Baseline Measure->Analysis Final Conc.

Figure 2: Electrophysiology workflow. The pulse train is critical for exposing the binding site.

Protocol B: High-Throughput Calcium Flux Assay (FLIPR)

Purpose: Rapid screening of (2R-trans)-Diltiazem for off-target effects or batch release testing (Impurity Qualification).

Cell Model: iPSC-derived Cardiomyocytes (e.g., iCell®) or H9c2 cells.

Reagents
  • Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

  • Buffer: Tyrode’s Solution + 1.25 mM Probenecid (prevents dye leakage).

Step-by-Step Methodology
  • Plating: Seed cells in 384-well black-wall plates (20,000 cells/well) 24 hours prior.

  • Dye Loading:

    • Remove media.

    • Add 20

      
      L Dye Loading Buffer.
      
    • Incubate 1 hour at 37°C, then 15 mins at RT.

  • Compound Addition (Online):

    • Place plate in FLIPR/FDSS system.

    • Baseline: Record fluorescence for 10 seconds.

    • Addition A (Antagonist): Add 10

      
      L of (2R-trans)-Diltiazem (Final conc: 0.1 - 300 
      
      
      
      M). Incubate 15 mins.
    • Addition B (Agonist): Add KCl (Final conc: 30 mM) or Bay K8644 (activator) to stimulate

      
       influx.
      
  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline).
      
    • Normalize to Vehicle Control (DMSO).

Expected Outcome:

  • Control (Vehicle): 100% Signal.

  • Positive Control ((+)-cis-Diltiazem 10

    
    M):  <20% Signal.
    
  • Test ((2R-trans)-Diltiazem 10

    
    M):  >80% Signal (Minimal inhibition).
    

References

  • USP Monographs. "Diltiazem Hydrochloride: Related Compound A." United States Pharmacopeia.

  • Hering, S., et al. (2000). "Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2." British Journal of Pharmacology, 129(4).

  • Li, L., et al. (2021). "Development of phenotypic assays for identifying novel blockers of L-type calcium channels." Scientific Reports, 11.

  • PubChem. "this compound Compound Summary."[2] National Library of Medicine.

  • Creative Bioarray. "Patch-Clamp Recording Protocol." Technical Guides.

Sources

Application Notes and Protocols for the Crystallization of (2R-trans)-Diltiazem Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2R-trans)-Diltiazem Hydrochloride is a calcium channel blocker widely utilized in the management of cardiovascular conditions such as hypertension and angina pectoris[1][2]. The physicochemical properties of the active pharmaceutical ingredient (API), including its crystal form, size, and purity, are critical determinants of its bioavailability, stability, and manufacturability[3]. Consequently, the development of robust and reproducible crystallization processes is of paramount importance in the pharmaceutical industry.

This technical guide provides an in-depth exploration of various crystallization methods for this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established crystallographic principles and tailored to the known properties of Diltiazem Hydrochloride. A significant finding in the literature is that Diltiazem Hydrochloride appears to crystallize in a single, stable orthorhombic form under a variety of conditions, simplifying the objective of polymorph selection[4].

Physicochemical Properties of Diltiazem Hydrochloride

A thorough understanding of the solubility profile of Diltiazem Hydrochloride is fundamental to designing effective crystallization protocols. The compound exhibits a range of solubilities in common solvents, which can be leveraged for different crystallization techniques[5][6].

SolventSolubility
Formic AcidVery Soluble
WaterFreely Soluble[5][6]
MethanolFreely Soluble[5][6]
ChloroformFreely Soluble[5][6]
AcetonitrileSparingly Soluble
Ethanol (99.5%)Slightly Soluble
Diethyl EtherPractically Insoluble

Table 1: Solubility Profile of Diltiazem Hydrochloride.

Cooling Crystallization

Cooling crystallization is a widely employed technique that relies on the principle that the solubility of most solid solutes in a given solvent decreases with a reduction in temperature. By dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution and then gradually cooling it, the solution becomes supersaturated, leading to nucleation and crystal growth[7].

Causality and Experimental Choices

The selection of an appropriate solvent system is critical. For Diltiazem Hydrochloride, an aqueous ethanol mixture is a suitable choice, as it allows for sufficient solubility at higher temperatures while promoting crystallization upon cooling. The cooling rate is a key parameter; a slow cooling rate generally favors the growth of larger, more well-defined crystals with higher purity, as it allows for the gradual and orderly incorporation of molecules into the crystal lattice. Seeding the solution with pre-existing crystals of Diltiazem Hydrochloride can provide a template for crystal growth, promoting a more uniform crystal size distribution and avoiding issues associated with spontaneous nucleation.

Experimental Protocol: Cooling Crystallization from Aqueous Ethanol

Objective: To obtain well-defined, needle-shaped crystals of this compound. This protocol is adapted from methodologies described for related compounds[8].

Materials:

  • This compound

  • Ethanol (95%)

  • Deionized Water

  • Crystallization vessel with overhead stirrer and temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Dissolution: In a clean crystallization vessel, dissolve 10 g of this compound in a mixture of 50 mL of ethanol and 20 mL of deionized water.

  • Heating: Gently heat the mixture to 60-65°C with continuous stirring until all the solid has dissolved, forming a clear solution.

  • Cooling (Controlled):

    • Initiate a slow, linear cooling ramp from 65°C to 20°C over a period of 4-6 hours. A cooling rate of approximately 10°C per hour is recommended.

    • (Optional Seeding): When the solution temperature reaches 50-55°C, introduce a small quantity (approx. 0.1% w/w) of seed crystals of Diltiazem Hydrochloride to induce crystallization.

  • Maturation: Once the solution reaches 20°C, continue stirring for an additional 2-4 hours to allow for complete crystal growth and to maximize the yield.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold (4°C) aqueous ethanol (e.g., 2 x 10 mL of a 50:50 ethanol:water mixture) to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at 40-50°C until a constant weight is achieved.

Expected Outcome

This method is expected to yield colorless, needle-shaped crystals of this compound with good purity and a relatively uniform size distribution[8].

Cooling_Crystallization cluster_prep Preparation cluster_crystallization Crystallization cluster_post Post-Processing dissolve Dissolve Diltiazem HCl in Aqueous Ethanol heat Heat to 60-65°C dissolve->heat cool Controlled Cooling (10°C/hour) heat->cool seed Optional Seeding at 50-55°C cool->seed mature Mature at 20°C (2-4 hours) cool->mature seed->mature filter Filter Crystals mature->filter wash Wash with Cold Aqueous Ethanol filter->wash dry Dry under Vacuum wash->dry product Crystalline Diltiazem HCl dry->product

Caption: Workflow for Cooling Crystallization of Diltiazem HCl.

Antisolvent Crystallization

Antisolvent crystallization is a technique where a solvent in which the solute is poorly soluble (the antisolvent) is added to a solution of the solute, causing a rapid decrease in solubility and inducing crystallization[9][10]. This method is particularly useful for heat-sensitive compounds or when a rapid crystallization is desired.

Causality and Experimental Choices

The choice of the solvent-antisolvent pair is crucial and is governed by the miscibility of the two liquids and the solubility of the solute in the mixture. For Diltiazem Hydrochloride, which is freely soluble in methanol and practically insoluble in diethyl ether, this pair represents a suitable system. The rate of antisolvent addition directly influences the level of supersaturation; a faster addition rate leads to a higher degree of supersaturation and typically results in the formation of smaller crystals[10]. The temperature is also a key parameter, as it affects the solubility and the kinetics of nucleation and growth.

Experimental Protocol: Antisolvent Crystallization using Methanol and Diethyl Ether

Objective: To rapidly produce fine crystals of this compound.

Materials:

  • This compound

  • Methanol (Anhydrous)

  • Diethyl Ether (Anhydrous)

  • Crystallization vessel with overhead stirrer

  • Addition funnel or syringe pump

  • Filtration apparatus

  • Drying oven

Procedure:

  • Solution Preparation: Prepare a concentrated solution of Diltiazem Hydrochloride by dissolving 5 g of the API in 25 mL of methanol at room temperature (20-25°C) in the crystallization vessel.

  • Antisolvent Addition:

    • With vigorous stirring, add 75 mL of diethyl ether to the methanol solution at a controlled rate using an addition funnel or syringe pump.

    • A recommended addition rate is 2-3 mL per minute to maintain a controlled level of supersaturation.

    • The formation of a white precipitate should be observed upon the addition of the antisolvent.

  • Digestion: After the complete addition of the antisolvent, continue to stir the resulting suspension for 1-2 hours at room temperature to allow for the stabilization of the crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystal cake with a small amount of diethyl ether (e.g., 2 x 15 mL) to remove residual methanol and any dissolved impurities.

  • Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 30-35°C) to avoid the entrapment of residual solvent.

Expected Outcome

This method is expected to produce a fine, white crystalline powder of Diltiazem Hydrochloride. The particle size can be controlled by adjusting the rate of antisolvent addition and the stirring speed.

Antisolvent_Crystallization cluster_prep Preparation cluster_crystallization Crystallization cluster_post Post-Processing dissolve Dissolve Diltiazem HCl in Methanol add_antisolvent Add Diethyl Ether (Antisolvent) dissolve->add_antisolvent digest Digest Suspension (1-2 hours) add_antisolvent->digest filter Filter Crystals digest->filter wash Wash with Diethyl Ether filter->wash dry Dry under Vacuum wash->dry product Crystalline Diltiazem HCl dry->product

Caption: Workflow for Antisolvent Crystallization of Diltiazem HCl.

Slurry Crystallization

Slurry crystallization is a technique where a solid is suspended in a solvent in which it is sparingly soluble. The suspension is then agitated for an extended period. This method is often used to convert a metastable polymorphic form into the most stable form or to improve the purity and crystallinity of a solid by allowing for the dissolution of impurities and the recrystallization of the desired compound[11].

Causality and Experimental Choices

The key to successful slurry crystallization is the selection of a solvent in which the compound has low but sufficient solubility to allow for dissolution and recrystallization to occur at a reasonable rate. For Diltiazem Hydrochloride, ethanol is a suitable choice as it is only slightly soluble in it. The temperature and agitation speed are important parameters that influence the kinetics of the transformation. Seeding with the stable polymorph can accelerate the conversion process. Since Diltiazem Hydrochloride has been reported to exist in a single stable crystalline form, the primary goal of this method would be to enhance crystal perfection and purity.

Experimental Protocol: Slurry Crystallization in Ethanol

Objective: To improve the crystallinity and purity of this compound.

Materials:

  • This compound (crude or with impurities)

  • Ethanol (99.5%)

  • Crystallization vessel with overhead stirrer and temperature control

  • Filtration apparatus

  • Drying oven

Procedure:

  • Slurry Preparation: In a crystallization vessel, suspend 10 g of Diltiazem Hydrochloride in 100 mL of ethanol. This should form a stirrable slurry.

  • Agitation and Heating:

    • Stir the slurry at a moderate speed (e.g., 150-200 rpm) at a constant temperature of 30-35°C.

    • Maintain these conditions for 24-48 hours. The extended time allows for the dissolution of smaller or less perfect crystals and the growth of more stable, larger crystals.

  • Monitoring (Optional): The progress of the crystallization can be monitored by periodically taking a small sample of the solid and analyzing it by techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to observe any changes in crystallinity.

  • Isolation: After the slurry period, collect the solid by vacuum filtration.

  • Washing: Wash the crystals with a small amount of fresh, cold ethanol (e.g., 2 x 10 mL).

  • Drying: Dry the purified crystals in a vacuum oven at 40-50°C.

Expected Outcome

This process is expected to yield Diltiazem Hydrochloride with improved crystallinity, a narrower particle size distribution, and higher purity compared to the starting material.

Slurry_Crystallization cluster_prep Preparation cluster_crystallization Crystallization cluster_post Post-Processing suspend Suspend Diltiazem HCl in Ethanol agitate Agitate Slurry at 30-35°C suspend->agitate time (24-48 hours) filter Filter Crystals agitate->filter wash Wash with Ethanol filter->wash dry Dry under Vacuum wash->dry product Purified Crystalline Diltiazem HCl dry->product

Caption: Workflow for Slurry Crystallization of Diltiazem HCl.

Characterization of Crystalline Diltiazem Hydrochloride

The successful outcome of any crystallization protocol must be verified through rigorous analytical characterization. The following techniques are recommended for the analysis of the crystalline this compound product.

Analytical TechniquePurposeExpected Result for Diltiazem HCl
X-ray Powder Diffraction (XRPD) To determine the crystalline form (polymorph) and assess crystallinity.A characteristic diffraction pattern corresponding to the orthorhombic crystal system[4].
Differential Scanning Calorimetry (DSC) To determine the melting point and thermal behavior.A sharp endothermic peak corresponding to the melting point.
Microscopy (Optical or SEM) To observe the crystal morphology (shape) and size distribution.Dependent on the crystallization method; e.g., needles from cooling crystallization.
High-Performance Liquid Chromatography (HPLC) To determine the chemical purity of the crystalline material.High purity with minimal impurities.
Thermogravimetric Analysis (TGA) To determine the presence of residual solvents.Minimal weight loss until the decomposition temperature.
Particle Size Analysis (e.g., Laser Diffraction) To quantitatively measure the particle size distribution.A narrow distribution is generally desirable for consistent processing.

Table 2: Recommended Analytical Techniques for Crystal Characterization.

Conclusion

The crystallization of this compound is a critical step in its manufacturing process, directly impacting the quality and performance of the final drug product. This guide has provided detailed protocols for three common crystallization techniques: cooling, antisolvent, and slurry crystallization. The choice of method will depend on the desired crystal attributes, such as size, and the specific objectives of the purification step. Given that Diltiazem Hydrochloride appears to exist in a single stable polymorphic form, the focus of crystallization development can be directed towards optimizing crystal habit, size distribution, and purity. The protocols provided herein serve as a robust starting point for process development and optimization.

References

  • Process for production of diltiazem hydrochloride. (1985). U.S. Patent No. 4,552,695.
  • Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Antisolvent Crystallization. (n.d.). EIT RawMaterials. Retrieved from [Link]

  • Kakran, M., Soni, G., & Lin, S. (2012). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications, 3(3), 169-173. Retrieved from [Link]

  • Mayer, I., Cohen, S., & Tsamir, L. (1990). Crystal Data of Diltiazem Hydrochloride C22H26N2O4S·HCl. Powder Diffraction, 5(3), 160-161. doi:10.1017/S088571560001561X
  • Di Profio, G., Curcio, E., Cassetta, A., Liguori, F., & Drioli, E. (2009). Antisolvent membrane crystallization of pharmaceutical compounds. Journal of Pharmaceutical Sciences, 98(12), 4902-4913. doi:10.1002/jps.21757
  • Stepanovs, D., et al. (2016). Crystal structures and physicochemical properties of diltiazem base, acetylsalicylate, nicotinate and L-malate. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 11), 896-905. Retrieved from [Link]

  • Matsumoto, M., & Ooshima, H. (2004). Strategy for control of crystallization of polymorphs. CrystEngComm, 6, 7-12. doi:10.1039/B315354K
  • Nagy, Z. K., & Fevotte, G. (2024). Batch Cooling Crystallization of a Model System Using Direct Nucleation Control and High-Performance In Situ Microscopy. Crystals, 14(1), 79. Retrieved from [Link]

  • Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. (2022). Improved Pharma. Retrieved from [Link]

  • Polymorphism & Crystallization. (n.d.). Crysforma. Retrieved from [Link]

  • Process for the manufacture of diltiazem. (1996). European Patent No. EP 0728751 A2.
  • Gupta, A., et al. (2018). Preformulation studies of diltiazem hydrochloride from tableted microspheres. Journal of Drug Delivery and Therapeutics, 8(1), 64-69. Retrieved from [Link]

  • Diltiazem hydrochloride sustained release pharmaceutical and use thereof. (1987). Japanese Patent No. JPS625915A.
  • Controlled Release Technologies for Diltiazem Hydrochloride: A Comprehensive Review of Solid Dosage Innovations. (2025). Pharmaceuticals, 18(11), 1634. Retrieved from [Link]

  • An Investigation into the Stabilization of Diltiazem HCl Release from Matrices Made from Aged Polyox Powders. (2010). Iranian Journal of Pharmaceutical Research, 9(3), 223-232. Retrieved from [Link]

  • Diltiazem Hydrochloride. (n.d.). In Japanese Pharmacopoeia. Retrieved from [Link]

  • Pharmaceutical composition of diltiazem hydrochloride, preparation method therefor, and application thereof. (2024). U.S. Patent Application No. 18/594,897. Retrieved from [Link]

  • Controlled Release Technologies for Diltiazem Hydrochloride: A Comprehensive Review of Solid Dosage Innovations. (2025). MDPI. Retrieved from [Link]

  • Kim, J. H., & Myung, H. (2012). Polymorph Screening Technology by Controlling Crystallization. Chemical Engineering Transactions, 29, 1369-1374. Retrieved from [Link]

  • Recent Progress in Antisolvent Crystallization of Pharmaceuticals with a Focus on the Membrane‐Based Technologies. (2025). Chemical Engineering & Technology. Retrieved from [Link]

  • Bani-Jaber, A., & Al-Ghazawi, M. (2011). Formulation and In-Vivo Study of Diltiazem Hydrochloride Tablets Prepared Using Interpolymer Complexes. Jordan Journal of Pharmaceutical Sciences, 4(2). Retrieved from [Link]

  • PREFORMULATION STUDIES OF DILTIAZEM HYDROCHLORIDE FROM TABLETED MICROSPHERES. (2018). ResearchGate. Retrieved from [Link]

  • Controlled-Release Dosage Forms for Diltiazem Hydrochloride. (2014). Pharmaceutical Technology, 38(8). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield in (2R-trans)-Diltiazem Hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2R-trans)-Glycidate & Diltiazem HCl Synthesis Current Status: ONLINE | Tier: L3 - Senior Application Scientist Ticket ID: DLTZ-OPT-2024

Welcome to the Diltiazem Process Optimization Hub.

You have reached the advanced support tier for benzothiazepine synthesis. Based on your inquiry regarding (2R-trans)-Diltiazem Hydrochloride (specifically the critical (2R,3S)-trans-glycidate intermediate and its conversion to the active (2S,3S)-cis pharmaceutical ingredient), we have curated a troubleshooting guide focusing on stereochemical integrity, yield maximization, and impurity profiling.

Executive Summary of the Synthetic Challenge: The synthesis of Diltiazem HCl hinges on the "Chiral Engine"—the production of Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate (MPGM) . High-yield production of this trans-intermediate and its subsequent stereospecific conversion to the cis-thiazepine core is the primary determinant of overall process efficiency.

Module 1: The Chiral Engine (Glycidate Synthesis)

Target: Maximizing yield and ee of (2R,3S)-MPGM.

The Problem: Low Enantiomeric Excess (ee) in Glycidate Resolution

User Query: "We are using a standard Darzens condensation, but the resolution of the racemic trans-glycidate is yielding <35% with low optical purity. How do we push this closer to the theoretical 50% or beyond?"

Technical Insight (Causality): Chemical resolution using chiral amines is often inefficient due to poor crystallization kinetics. The industry standard has shifted to biocatalytic kinetic resolution . Lipases selectively hydrolyze the unwanted (2S,3R)-ester, leaving the desired (2R,3S)-ester intact. Low yields here usually stem from pH drift (causing non-specific hydrolysis) or product inhibition.

Protocol: Lipase-Catalyzed Resolution Optimization Reference Grounding: This protocol is derived from the optimized routes developed by Tanabe Seiyaku Co. and subsequent improvements in enzymatic catalysis [1, 2].

  • Biphasic System: Prepare a biphasic mixture of Toluene (organic phase) and Phosphate Buffer (aqueous, pH 7.0–7.5).

    • Why: The glycidate is unstable in water; toluene protects the ester while allowing interfacial enzymatic activity.

  • Enzyme Selection: Add Lipase from Serratia marcescens or immobilized Candida cylindracea.

    • Loading: 2–5% w/w relative to substrate.

  • Reaction Control:

    • Temperature: Maintain strictly at 25–30°C. Higher temps increase spontaneous (racemic) hydrolysis.

    • pH Stat: Use an autotitrator to maintain pH 7.2 with 1N NaOH. The reaction produces acid (from the unwanted enantiomer hydrolysis), which will denature the enzyme and catalyze autohydrolysis if not neutralized.

  • Termination: Stop when conversion reaches 50–55%.

  • Separation: Separate phases. Wash the organic phase (containing the desired (2R,3S)-trans-glycidate ) with sodium bisulfite solution to remove aldehyde byproducts.

Data: Solvent Effect on Enantioselectivity (E-value)

Solvent SystemConversion (%)ee of (2R,3S)-EsterE-Value (Selectivity)
Water (Buffer only)45%82%15
Toluene/Water (1:1) 50% >98% >100
CCl4/Water (1:1)48%94%60

Module 2: The Stereochemical Switch (Ring Closure)

Target: Efficient conversion of (2R,3S)-trans-glycidate to (2S,3S)-cis-thiazepine.

The Problem: Cis/Trans Scrambling during Cyclization

User Query: "During the reaction of the glycidate with 2-nitrothiophenol, we observe significant amounts of the trans-thiazepine impurity. We need the cis-isomer."

Technical Insight: The transformation involves an epoxide ring opening followed by cyclization. The ring opening is generally stereospecific (inversion). However, the subsequent reduction and cyclization conditions can lead to thermodynamic equilibration if not controlled. The (2S,3S)-cis isomer is the target, but the trans isomer is often thermodynamically more stable in certain solvent systems.

Troubleshooting Workflow:

  • Lewis Acid Catalysis: Ensure the coupling of 2-nitrothiophenol and the glycidate is catalyzed by ions like Fe³⁺ or Sn²⁺ . These facilitate the epoxide opening with high regioselectivity [3].

  • Reduction Conditions: When reducing the nitro group (using SnCl₂/HCl or catalytic hydrogenation), avoid excessive heating which promotes epimerization at the C3 position.

Module 3: N-Alkylation & Final Functionalization

Target: Preventing O-alkylation and Hydrolysis.

The Problem: Low Yield in N-Alkylation

User Query: "Our yield drops at the N-alkylation step (introduction of the dimethylaminoethyl chain). We see unreacted thiazepine and some O-alkylated byproducts."

Technical Insight: The amide nitrogen is not highly nucleophilic. Using strong bases (NaH) can lead to side reactions. The "Solid-Liquid Phase Transfer" method is superior for this substrate.

Optimized Protocol (The "Acetone/Water" Method): Reference Grounding: Validated by US Patent 4,552,695 [4].

  • Solvent: Use Acetone or Ethyl Acetate containing a specific trace amount of water (1–3% v/v).

    • Mechanism:[1][2][3][4][5] The trace water solvates the potassium carbonate surface, creating a "quasi-liquid" phase that enhances basicity without dissolving the reactants, suppressing hydrolysis.

  • Base: Potassium Carbonate (

    
    ), micropulverized.
    
  • Reagent: 2-(Dimethylamino)ethyl chloride hydrochloride.

  • Conditions: Reflux for 3–5 hours.

  • Critical Check: If the reaction stalls, add 0.1 eq of TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.

Visualizing the Process Logic

The following diagram illustrates the critical decision nodes where yield is often lost.

DiltiazemSynthesis Start Racemic Trans-Glycidate Resolution Enzymatic Resolution (Lipase, Toluene/H2O) Start->Resolution DesiredInter (2R,3S)-MPGM (Desired Trans-Ester) Resolution->DesiredInter Intact Ester (ee >98%) WasteInter (2S,3R)-Acid (Hydrolyzed Waste) Resolution->WasteInter Hydrolyzed Coupling Coupling w/ 2-Nitrothiophenol (Fe3+ Catalyst) DesiredInter->Coupling Reduction Nitro Reduction & Cyclization (Inversion to Cis) Coupling->Reduction Thiazepine (2S,3S)-Cis-Thiazepine Reduction->Thiazepine Stereochemical Inversion Alkylation N-Alkylation (K2CO3 / Acetone / Trace H2O) Thiazepine->Alkylation Impurity_O Impurity: O-Alkylation Alkylation->Impurity_O If Base too strong/Solvent dry Final Diltiazem HCl (2S,3S-cis) Alkylation->Final Preferred Path

Caption: Workflow highlighting the critical enzymatic resolution step and the bifurcation point at N-alkylation where yield is often compromised.

FAQ: Troubleshooting Specific Impurities

Q1: We are detecting "Desacetyl Diltiazem" (Impurity F) in the final bulk. Is this from the workup? A: Yes. The acetyl group at C3 is labile.

  • Cause: Exposure to high pH (>9) or prolonged heating in aqueous media during the final salt formation step.

  • Fix: Perform the final hydrochloride salt formation in anhydrous conditions (e.g., Ethanol/HCl gas or Ether/HCl) rather than aqueous HCl. Ensure the N-alkylation workup (which uses base) is quenched rapidly and kept cold [5].

Q2: What is the "Diltiazem N-Oxide" impurity and how do we remove it? A: This is an oxidative degradant.[6]

  • Cause: Presence of peroxides in solvents (like dioxane or THF) or exposure to air during the alkylation reflux.

  • Fix: Use peroxide-free solvents and maintain a nitrogen blanket during the N-alkylation step. It is difficult to remove by crystallization; prevention is key.

Q3: Can we recycle the unwanted (2S,3R)-glycidate from the resolution step? A: Yes, to improve overall atom economy.

  • Method: The unwanted (2S,3R)-acid can be racemized using a base (like sodium methoxide) and re-esterified to the racemic trans-glycidate, which can then be fed back into the enzymatic resolution loop.

References

  • Matsumae, H., et al. (1993).[7] "Lipase catalysis in the resolution of racemic intermediates of diltiazem synthesis in organic solvents." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Yamada, S., et al. (1999).[7] "Efficient Alternative Synthetic Route to Diltiazem via (2R,3S)-3-(4-Methoxyphenyl)glycidamide."[7][8][9] Chemical and Pharmaceutical Bulletin. Link

  • Inoue, H., et al. (1984).[7] "Synthesis of diltiazem and its analogues." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Nagao, T., et al. (1985). "Process for production of diltiazem hydrochloride." U.S. Patent 4,552,695. Link

  • Dr. Reddy's Laboratories. (2014). "Analytical Characterization of two new related impurities of Diltiazem." Oriental Journal of Chemistry. Link

Sources

Troubleshooting chiral purity issues in Diltiazem production

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Status: Operational | Version: 2.4.1[1]

Introduction: The Stereochemical Mandate

Welcome to the Diltiazem Technical Support Hub. As researchers, you know that Diltiazem Hydrochloride is not just a benzothiazepine; it is a stereochemical challenge.[1] The molecule possesses two chiral centers at positions C2 and C3.[2]

Of the four possible stereoisomers, only the (+)-cis-(2S, 3S) isomer exhibits the potent calcium channel blocking activity required for therapeutic efficacy. The trans isomers and the (-)-cis enantiomer are considered impurities with significantly lower potency and potential off-target effects.[1]

This guide addresses the three critical failure points in production: Enzymatic Resolution , Chemical Cyclization , and Crystallization .

Module 1: Upstream Synthesis & Resolution

Q: My lipase-catalyzed resolution of the glycidate intermediate is yielding low Enantiomeric Excess (ee%). What is the root cause?

A: In the modern "green" synthesis route, the kinetic resolution of the trans-3-(4-methoxyphenyl)glycidate ester is the defining moment for chiral purity. If your


 is dropping, the culprit is almost invariably Water Activity (

)
or Temperature Hysteresis .

Troubleshooting Protocol:

  • Check Water Content: Lipases (e.g., Serratia marcescens or Candida rugosa) in organic solvents (toluene) require a "micro-aqueous" environment.[1]

    • Too dry (<0.05%): The enzyme becomes rigid and inactive.

    • Too wet (>0.5%): Spontaneous (non-selective) chemical hydrolysis competes with enzymatic hydrolysis, destroying chirality.[1]

    • Action: Maintain water content strictly between 0.1% - 0.2% (w/w) in the toluene phase.

  • Temperature Audit:

    • Lipase enantioselectivity (

      
      -value) drops as temperature rises.[1]
      
    • Action: Ensure the reactor jacket is stable at 30°C ± 1°C . Do not exceed 40°C to rush the reaction; you will trade purity for speed.

  • pH Drift:

    • The hydrolysis generates acid, dropping the pH of the aqueous micro-layer around the enzyme.

    • Action: Use a biphasic system with a buffered aqueous phase (pH 7.5 - 8.0) or continuous base addition (sodium bicarbonate) to neutralize the acid byproduct immediately.

Q: We are seeing high levels of the trans-isomer after the cyclization step. Is the starting material impure?

A: Not necessarily. Even with 100% pure cis-precursors, the cyclization and subsequent acetylation steps are prone to Thermodynamic Epimerization .[1]

The Mechanism: The C2 position (alpha to the carbonyl) is acidic. In the presence of strong bases or excessive heat, the proton at C2 can be abstracted, leading to an enolate intermediate. When the proton returns, it favors the thermodynamically more stable trans configuration over the kinetically formed cis product.

Corrective Actions:

  • Base Selection: Switch from strong alkalis (KOH/NaOH) to milder organic bases (e.g., Potassium Carbonate or Triethylamine) during acetylation.[1]

  • Thermal Limit: During the acetylation of the hydroxyl group at C3, keep the reaction temperature below 30°C .

Module 2: Visualization of Failure Points

The following workflow illustrates the critical control points (CCPs) where chirality is lost.

Diltiazem_Chirality_Control cluster_0 Upstream: Resolution cluster_1 Midstream: Synthesis cluster_2 Downstream: Purification Start Racemic Glycidate Ester Lipase Lipase Hydrolysis (Toluene/Water) Start->Lipase Check_Aw CRITICAL: Water Activity Target: 0.1-0.2% Lipase->Check_Aw Low ee? Intermed (2S, 3R)-Intermediate Lipase->Intermed Resolution RingClose Cyclization (Benzothiazepine Ring) Intermed->RingClose Acetylation Acetylation Step (Acetic Anhydride) RingClose->Acetylation Epimerization RISK: C2 Epimerization (cis -> trans conversion) Acetylation->Epimerization High Temp/Strong Base Crude Crude Diltiazem HCl Acetylation->Crude Cryst Recrystallization (Ethanol/Toluene) Crude->Cryst Final Pure (+)-cis-(2S, 3S) Diltiazem HCl Cryst->Final

Figure 1: Critical Control Points in Diltiazem Synthesis.[1] Yellow diamonds indicate high-risk process steps where chiral purity is most often compromised.[1]

Module 3: Downstream Purification (Crystallization)

Q: I cannot remove the last 2% of the trans-isomer. What solvent system should I use?

A: The trans-isomer has a different solubility profile than the cis-isomer, but they can co-crystallize if the cooling ramp is too fast.

Recommended Solvent System: A mixture of Ethanol and Toluene is the industry standard for purging the trans-impurity.

ParameterSpecificationRationale
Solvent Ratio Ethanol : Toluene (1 : 2 to 1 : 3 v/v)Toluene acts as the anti-solvent for the salt, preferentially precipitating the cis-isomer while keeping trans-impurities in the mother liquor.[1]
Dissolution Temp 70°C - 75°CEnsure complete dissolution.[1]
Cooling Rate 5°C per hourSlow cooling prevents entrapment of the trans-isomer in the crystal lattice.
Final Temp 5°C - 10°CHold for 4 hours to maximize yield without crashing out impurities.

Note: If the trans-isomer content is >5%, a single recrystallization will fail.[1] You must perform a "slurry wash" with cold ethyl acetate before the final recrystallization.

Module 4: Analytical Validation (HPLC)

Q: My HPLC peaks for the cis and trans isomers are merging. How do I improve resolution?

A: Separation of Diltiazem stereoisomers requires a specific Chiral Stationary Phase (CSP) or a tightly controlled achiral method using ion-pairing agents.[1]

Method A: Chiral Column (Gold Standard)

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Why it works: The chiral cavity of the cellulose derivative interacts differently with the spatial arrangement of the cis and trans phenyl/acetate groups.

Method B: Achiral C18 (Cost-Effective) If you must use a C18 column, you are separating diastereomers, not enantiomers.[1]

  • Column: C18 ODS (4.6 x 250 mm, 5 µm).[1][3]

  • Mobile Phase: Buffer (0.05M Ammonium Acetate, pH 6.2) : Acetonitrile : Methanol (40 : 30 : 30).[1]

  • Troubleshooting:

    • Tailing Peaks: Add 0.1% Triethylamine (TEA) to the mobile phase to suppress silanol interactions with the tertiary amine of Diltiazem.

    • Drifting Retention: Diltiazem is sensitive to pH.[1] Ensure the buffer is pH-adjusted before adding the organic modifier.

References

  • Chiral Synthesis Overview

    • Tanabe Seiyaku Co., Ltd. (1984).[1] Process for production of diltiazem hydrochloride. US Patent 4,552,695.[1] Link

  • Enzymatic Resolution

    • Shapira-Levinger, M., & Fishman, A. (2000).[1][2] Kinetic resolution of a diltiazem intermediate by lipase-catalyzed enantioselective alcoholysis.[1][2] Journal of Molecular Catalysis B: Enzymatic, 9(4-6), 251-257.[1] Link[1]

  • Stereoisomer Pharmacology

    • H. Nakajima et al. (1976).[1] Pharmacological studies on the new anti-anginal drug, diltiazem hydrochloride.[4] Arzneimittel-Forschung, 26(4), 576-585.[1] Link

  • HPLC Methodology

    • Sultana, N., et al. (2010).[1] Quantitation of diltiazem hydrochloride in commercial dosage forms by High Performance Liquid Chromatography.[4][5][6] Pakistan Journal of Pharmaceutical Sciences, 23(3), 284-290.[1] Link

  • Crystallization & Physical Properties

    • Stepanovs, D., et al. (2016).[1] Crystal structures and physicochemical properties of diltiazem base and its salts. CrystEngComm, 18, 1235-1245.[1] Link

Sources

Technical Support Center: Optimizing HPLC Retention Times for Diltiazem Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving common challenges in the HPLC analysis of Diltiazem and its related substances. This guide is structured to provide direct, actionable solutions and in-depth explanations to help you optimize your chromatographic methods, ensure data integrity, and maintain compliance with regulatory standards.

Troubleshooting Guide: Common Chromatographic Issues & Solutions

This section addresses specific problems you may encounter during method development, validation, or routine analysis. Each solution is grounded in chromatographic theory to explain the "why" behind the "how."

Q1: Why is my retention time for Diltiazem and its impurities constantly shifting or drifting?

Short Answer: Retention time instability is typically caused by changes in the mobile phase, column temperature, or HPLC system hardware. A systematic approach is needed to isolate the root cause.

In-depth Explanation:

Retention time (RT) is a critical parameter for peak identification and system suitability. Drifting or sudden shifts in RT can lead to failed system suitability tests and inaccurate peak integration. The cause can be chemical (related to the mobile phase or column) or physical (related to the HPLC system)[1].

Systematic Troubleshooting Protocol:

  • Differentiate Between Flow Rate vs. Chemical Issues: First, determine if the retention time of an unretained peak (t₀, or the solvent front) is also shifting.

    • If t₀ and analyte peaks shift proportionally: The issue is likely related to the mobile phase flow rate[1][2]. Check for leaks in the system, especially around pump heads and fittings, as even minor leaks can cause flow rate fluctuations[1][3]. Ensure the pump is functioning correctly and has been recently maintained.

    • If analyte peaks shift but t₀ is stable: The problem is likely chemical, related to the mobile phase composition or the column itself[2][4].

  • Investigate Chemical Causes:

    • Mobile Phase Preparation: Inconsistent mobile phase preparation is a frequent cause of RT drift. Ensure the mobile phase is prepared fresh daily and is well-mixed and degassed[3]. For buffered mobile phases, verify the pH is accurate and consistent batch-to-batch. The ingress of atmospheric CO₂ can lower the pH of unbuffered or weakly buffered aqueous phases over time, affecting the ionization and retention of analytes[4].

    • Column Equilibration: Inadequate column equilibration is a primary source of retention time drift, especially at the beginning of a sequence. A new column or a column that has been stored in a different solvent requires thorough flushing and equilibration with the mobile phase. A general rule is to flush the column with 10-20 column volumes of the initial mobile phase conditions[5][6][7][8].

Experimental Protocol: Proper Column Equilibration

Objective: To ensure the stationary phase is fully conditioned with the mobile phase for stable and reproducible retention times.

Steps:

  • Calculate Column Volume (Vm): Use the formula Vm ≈ 0.5 × L × (dc)² for standard silica-based columns, where L is the column length (cm) and dc is the internal diameter (cm)[9].

    • Example for a 150 x 4.6 mm column: Vm ≈ 0.5 × 15 cm × (0.46 cm)² ≈ 1.59 mL.

  • Initial Flush: If installing a new column or switching from an immiscible solvent (e.g., normal phase to reversed-phase), flush with an intermediate solvent (like isopropanol) for at least 20 column volumes.

  • Equilibration Run: Equilibrate the column with the initial mobile phase composition for at least 10-20 column volumes. For a 1.59 mL column volume at a flow rate of 1.0 mL/min, this translates to 16-32 minutes of equilibration time.

  • Verify Stability: Monitor the baseline and system backpressure. A stable, flat baseline and constant pressure are indicators of a well-equilibrated column. Inject a standard multiple times (e.g., 5-6 injections) and confirm that the retention times are within the system suitability limits (e.g., RSD < 1.0%).

Troubleshooting Flowchart for Retention Time Instability

G start Retention Time (RT) Drifting/Shifting check_t0 Is the unretained peak (t0) also shifting proportionally? start->check_t0 flow_issue Potential Flow Rate Issue check_t0->flow_issue Yes chemical_issue Potential Chemical/Column Issue check_t0->chemical_issue No check_leaks Check system for leaks (fittings, pump seals). flow_issue->check_leaks check_mp Review Mobile Phase (MP) Preparation: Freshness, pH, Degassing. chemical_issue->check_mp check_pump Verify pump performance (flow rate accuracy). check_leaks->check_pump resolve_flow Action: Tighten fittings, replace seals, service pump. check_pump->resolve_flow check_equilibration Ensure Adequate Column Equilibration (10-20 column volumes). check_mp->check_equilibration check_temp Verify Column Temperature Stability. check_equilibration->check_temp resolve_chemical Action: Prepare fresh MP, re-equilibrate column, use column oven. check_temp->resolve_chemical

Caption: Troubleshooting workflow for retention time instability.

Q2: My Diltiazem peak is tailing. How can I improve the peak shape?

Short Answer: Peak tailing for Diltiazem, a basic compound, is often caused by secondary interactions with acidic silanol groups on the silica-based column packing. This can be mitigated by adjusting the mobile phase pH or using a mobile phase additive like triethylamine (TEA).

In-depth Explanation:

Diltiazem is a basic compound with a pKa of approximately 7.7-8.06[10][11]. In reversed-phase HPLC, at pH values below its pKa, Diltiazem will be protonated (positively charged). This cationic form can interact electrostatically with deprotonated (negatively charged) silanol groups (Si-O⁻) on the surface of the C18 stationary phase. These secondary interactions are stronger than the primary hydrophobic interactions, causing some molecules to be retained longer, which results in a tailing peak[3].

Solutions to Improve Peak Shape:

  • Mobile Phase pH Adjustment:

    • Low pH (e.g., pH 2.5-3.5): At a low pH, the high concentration of protons in the mobile phase suppresses the ionization of the silanol groups (shifting the equilibrium Si-O⁻ + H⁺ ⇌ Si-OH to the right). This minimizes the secondary ionic interactions with the protonated Diltiazem molecule, leading to a more symmetrical peak shape.

    • High pH (e.g., pH > 8.7): At a pH well above Diltiazem's pKa, the molecule will be in its neutral, un-ionized form. This eliminates the ionic interaction with silanol groups. However, this approach requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.

  • Use of a Mobile Phase Additive (Silanol Blocker):

    • Adding a small concentration (e.g., 0.1-0.2%) of an amine like Triethylamine (TEA) to the mobile phase is a very effective strategy[5][6]. TEA is a basic compound that, in its protonated form, acts as a competitive agent. It preferentially interacts with the active silanol sites on the stationary phase, effectively "masking" them from the Diltiazem molecules[2][5]. This reduces the opportunity for secondary interactions and significantly improves peak symmetry.

The Effect of pH on Diltiazem Retention

G cluster_0 Low pH (e.g., 3.0) cluster_1 Mid pH (e.g., 6.0) Dilt_Low Diltiazem (Cationic, R3NH+) Silanol_Low Silanol (Neutral, Si-OH) Dilt_Mid Diltiazem (Cationic, R3NH+) Retention_Low Primary Interaction: Hydrophobic Result: Good Peak Shape, Shorter RT Silanol_Mid Silanol (Anionic, Si-O⁻) Dilt_Mid->Silanol_Mid Strong Ionic Interaction Retention_Mid Secondary Interaction: Ionic (Causes Tailing) Result: Poor Peak Shape, Longer RT

Caption: Effect of mobile phase pH on Diltiazem ionization and peak shape.

Q3: How can I improve the separation (resolution) between Diltiazem and its main impurity, Desacetyl Diltiazem?

Short Answer: Optimizing the mobile phase pH is the most effective way to control the resolution between Diltiazem and Desacetyl Diltiazem. Fine-tuning the organic modifier percentage and choosing the right column chemistry are also important.

In-depth Explanation:

Desacetyl Diltiazem is a major metabolite and degradation product of Diltiazem[12][13]. Structurally, it is very similar to the parent drug but lacks the acetyl group, having a hydroxyl group instead. This makes it slightly more polar than Diltiazem. To achieve good resolution (Rs > 2.0), you must exploit the subtle differences in their physicochemical properties.

Strategies for Optimizing Resolution:

  • Mobile Phase pH Optimization: Since both Diltiazem (pKa ~7.7) and Desacetyl Diltiazem are basic compounds, their degree of ionization, and thus their hydrophobicity and retention, is highly dependent on the mobile phase pH. By working in a pH range close to their pKa values, you can maximize the differences in their ionization states and achieve separation. A systematic approach is best.

Experimental Protocol: Systematic Mobile Phase pH Optimization

Objective: To find the optimal mobile phase pH for the resolution of Diltiazem and Desacetyl Diltiazem.

Materials: Diltiazem and Desacetyl Diltiazem reference standards, C18 column (e.g., 150 x 4.6 mm, 5 µm), HPLC system, mobile phase components (e.g., acetonitrile, phosphate or acetate buffer).

Steps:

  • Prepare a series of mobile phases with identical organic modifier concentrations but varying buffer pH values (e.g., prepare buffers at pH 3.0, 4.5, 6.0, and 7.0).

  • Equilibrate the column thoroughly with the first mobile phase (e.g., pH 3.0).

  • Inject a mixed standard solution containing both Diltiazem and Desacetyl Diltiazem.

  • Record the retention times and calculate the resolution between the two peaks.

  • Repeat steps 2-4 for each of the remaining mobile phase pH conditions.

  • Plot the retention time of each compound versus pH. The optimal pH will be where the resolution is maximized. Often, the elution order may even reverse depending on the pH. For example, a study found that a pH of 6.3 provided optimal separation between Diltiazem and Desacetyl Diltiazem[12].

  • Adjust Organic Modifier Percentage:

    • Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention times of both compounds. This longer interaction with the stationary phase can often lead to improved resolution[14]. If the peaks are eluting too quickly, try reducing the organic content by 5-10%.

  • Column Selection:

    • While standard C18 columns are widely used, columns with different stationary phase chemistries (e.g., C8, Phenyl-Hexyl, or embedded polar groups) can offer different selectivities, potentially improving the resolution of these closely related compounds.

Parameter ChangeExpected Effect on Diltiazem/Desacetyl Diltiazem SeparationRationale
Decrease Mobile Phase pH (e.g., from 7.0 to 3.0)Decrease retention time for both, may change selectivity.Increases ionization of the basic analytes, making them more polar. Suppresses silanol interactions, improving peak shape.
Increase % Organic Solvent (e.g., ACN from 35% to 45%)Decrease retention time for both, likely decrease resolution.Reduces retention by making the mobile phase more non-polar (stronger).
Decrease % Organic Solvent (e.g., ACN from 35% to 25%)Increase retention time for both, likely increase resolution.Increases retention by making the mobile phase more polar (weaker).
Add Triethylamine (TEA) (e.g., 0.1%)Decrease retention time, significantly improve peak shape.Masks active silanol sites, reducing secondary interactions and peak tailing.

Frequently Asked Questions (FAQs)

Q: What are the typical starting conditions for an HPLC method for Diltiazem impurities?

A: A good starting point for method development, based on published literature, would be:

  • Column: C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm particle size)[12][15].

  • Mobile Phase A: Aqueous buffer (e.g., 20-50 mM potassium phosphate or ammonium acetate) adjusted to a pH between 3.0 and 4.5[16].

  • Mobile Phase B: Acetonitrile or Methanol[12][15].

  • Elution Mode: Isocratic or Gradient. A gradient is often preferred for impurity profiling to separate compounds with a wider range of polarities.

  • Flow Rate: 1.0 mL/min[12][15].

  • Column Temperature: Ambient or controlled at 25-35 °C for better reproducibility.

  • Detection: UV at 235-240 nm[17].

Q: Which impurities of Diltiazem should I be monitoring?

A: The European Pharmacopoeia (EP) lists several specified impurities for Diltiazem Hydrochloride, which are important to monitor. These include:

  • Impurity A: (2R,3S)-diastereomer of Diltiazem

  • Impurity B: Des[5-(2-dimethylamino)ethyl] Diltiazem

  • Impurity C: O-Desmethyl Diltiazem

  • Impurity D: N-Desmethyl Diltiazem

  • Impurity F: Desacetyl Diltiazem[18]

Desacetyl Diltiazem (Impurity F) is a particularly important one as it is a known degradation product[12][13]. The specific impurities and their limits will depend on the pharmacopeial monograph you are following.

Q: Is it necessary to use a guard column?

A: While not strictly mandatory, using a guard column is highly recommended, especially for routine analysis of samples from complex matrices (e.g., formulated drug products). A guard column is a short, disposable column with the same packing material as the analytical column. It is installed between the injector and the analytical column to adsorb strongly retained impurities and particulates that could otherwise irreversibly bind to and damage the more expensive analytical column, thereby extending its lifetime[3].

References

  • Effect of Triethylamine (TEA) on the Retention in RPLC. (2023, November 27). Pharma Growth Hub. [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do?. (2025, December 15). Welch Materials. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • DILTIAZEM HYDROCHLORIDE Diltiazemi hydrochloridum - Print Preview. (n.d.). European Pharmacopoeia. [Link]

  • Why Does Retention Time Shift? | HPLC Tip. (2025, May 21). YouTube. [Link]

  • Crystal structures and physicochemical properties of diltiazem base and its acetylsalicylate, nicotinate and l-malate salts. (2016). CrystEngComm. [Link]

  • Estimating HPLC Column Volume: Quick Calculation Methods for Analysts. (2024, October 7). Chromatography Online. [Link]

  • Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. (2020, August 18). Crawford Scientific. [Link]

  • Kumar, B. M. S., et al. (2018). A Validated RP-HPLC Method for the Determination of Diltiazem in Raw Material and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Crystal structures and physicochemical properties of diltiazem base, acetylsalicylate, nicotinate and L-malate | Request PDF. (n.d.). ResearchGate. [Link]

  • A novel stability-indicating method for known and unknown impurities profiling for diltiazem hydrochloride pharmaceutical dosage. (n.d.). Journal of the Iranian Chemical Society. [Link]

  • HPLC Troubleshooting. (n.d.). Waters Corporation. [Link]

  • Abu-Shandi, K. H. (2014). HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite desacetyl diltiazem hydrochloride. Der Pharma Chemica. [Link]

  • Causes of Retention Time Drift in HPLC. (n.d.). Element Lab Solutions. [Link]

  • RP-HPLC Method for Analysis of Diltiazem: Application to Drug Metal Interaction. (2025, August 10). ResearchGate. [Link]

  • Poor Equilibration in Gradient HPLC. (n.d.). Element Lab Solutions. [Link]

  • Off to a Fresh Start: HPLC Column Care. (2022, December 13). Agilent. [Link]

  • Diltiazem. (n.d.). PubChem. [Link]

  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. (2025, June 8). Bitesize Bio. [Link]

  • Composition and physicochemical properties of diltiazem hydrochloride... (n.d.). ResearchGate. [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. (n.d.). Phenomenex. [Link]

  • Diltiazem. (n.d.). Deranged Physiology. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020, November 11). Chromatography Online. [Link]

  • Optimizing HPLC method development to maximize peak resolution. (2024, August 27). Atinary. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). PharmaTech. [Link]

  • Diltiazem Hydrochloride-impurities. (n.d.). Pharmaffiliates. [Link]

  • Diltiazem-impurities. (n.d.). Pharmaffiliates. [Link]

  • Identification of Diltiazem Impurities/Artifacts during the Analyses of Illicit Cocaine Exhibits Containing Diltiazem. (n.d.). ResearchGate. [Link]

  • Diltiazem Hydrochloride. (2018, October 31). Regulations.gov. [Link]

  • Deacetyldiltiazem. (n.d.). PubChem. [Link]

  • Desacetyl Diltiazem-d4 Hydrochloride. (n.d.). PubChem. [Link]

Sources

Technical Support Center: Precision LC-MS Profiling of (2R-trans)-Diltiazem

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Baseline Noise Resolution & Sensitivity Optimization Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

You are encountering baseline noise issues during the LC-MS analysis of (2R-trans)-diltiazem . Unlike the standard therapeutic isomer (+)-cis-diltiazem (2S,3S), the (2R-trans) isomer often presents as a low-level impurity or a specific research target.[1]

Because diltiazem is a basic benzothiazepine (pKa ~7.7), it is prone to peak tailing and carryover on C18 columns, which manifests as a rising baseline or "ghost" peaks. Furthermore, in biological matrices (plasma/serum), phospholipid co-elution causes significant ion suppression, raising the chemical noise floor and obscuring the limit of quantitation (LOQ).

This guide replaces generic advice with a causal analysis of noise sources and provides self-validating protocols to resolve them.

Module 1: Diagnosing the Noise Source

Before modifying parameters, you must classify the noise. Use the logic tree below to determine if your issue is Electronic , Chemical (Matrix) , or Chromatographic .

Workflow: Noise Source Identification

NoiseDiagnosis Start Start: High Baseline/Noise Step1 Inject Solvent Blank Start->Step1 Decision1 Is Noise Present? Step1->Decision1 ResultA Source: System/Mobile Phase (Contaminated solvents or column bleed) Decision1->ResultA Yes Step2 Inject Extracted Matrix Blank Decision1->Step2 No Decision2 Is Noise Present? Step2->Decision2 ResultB Source: Matrix Effect (Phospholipids/Proteins) Decision2->ResultB Yes ResultC Source: Electronic/Detector (Gain too high or poor grounding) Decision2->ResultC No

Caption: Diagnostic logic flow to isolate the origin of baseline noise before method optimization.

Module 2: Chromatographic Optimization (The "Source" Noise)

Diltiazem is a basic drug.[1] On standard silica-based C18 columns, residual silanols act as cation-exchange sites, binding the protonated amine. This causes tailing , which raises the baseline for subsequent injections (carryover).

Critical Adjustment: Mobile Phase pH & Additives

You must operate at a pH that balances ionization (requires acidic pH) with peak shape (requires suppression of silanol activity).[1]

  • The Problem: Using only Formic Acid (0.1%) creates a low pH (~2.[1]7) but fails to mask silanols effectively, leading to tailing.[1]

  • The Solution: Use Ammonium Formate (5mM - 10mM) buffered to pH 3.5 - 4.0 . The ammonium ions (

    
    ) compete with diltiazem for silanol binding sites, sharpening the peak and lowering the chemical background [1].
    
Protocol: The "Sawtooth" Wash

To eliminate carryover-induced noise between runs, implement a sawtooth gradient wash at the end of every injection.

StepTime (min)% Organic (B)Flow RatePurpose
10.0 - 5.0Gradient0.4 mL/minAnalyte Elution
25.195%0.6 mL/minHard Wash
35.550%0.6 mL/minAgitate Stationary Phase
46.095%0.6 mL/minHard Wash
56.5Initial0.4 mL/minRe-equilibration

Module 3: Sample Preparation (The "Input" Noise)

If your noise is matrix-derived (phospholipids), Protein Precipitation (PPT) is insufficient.[1] Phospholipids (m/z 184 fragment) co-elute with diltiazem and cause variable baseline noise.[1]

Comparative Extraction Strategies
MethodNoise Reduction CapabilityComplexityRecommendation for (2R-trans)-Diltiazem
Protein Precip (PPT) Low.[1] Removes proteins but leaves lipids.[1]LowAvoid for trace analysis. High baseline risk.[1]
Liquid-Liquid (LLE) High. MTBE extraction leaves phospholipids behind in the aqueous phase.[1]MediumPreferred. Use Methyl tert-butyl ether (MTBE) at basic pH.[1]
SPE (C18/MCX) Very High.[1] Removes specific interferences.HighUse if LLE fails.[1] Mixed-mode cation exchange (MCX) is ideal.[1]
Protocol: LLE for Diltiazem Noise Reduction [2]
  • Alkalinize: Add 50 µL of 0.1 M NaOH to 200 µL plasma (Diltiazem pKa ~7.7; high pH ensures it is uncharged and extracts into organic phase).

  • Extract: Add 1 mL MTBE (Methyl tert-butyl ether) . Vortex 5 min.

  • Separate: Centrifuge 10 min @ 4000 rpm. Freeze aqueous layer (bottom).[1]

  • Reconstitute: Pour off top organic layer, evaporate to dryness, and reconstitute in mobile phase.

Module 4: Mass Spectrometry Parameters (The "Detector" Noise)

(2R-trans)-Diltiazem has the same mass as the cis-isomer (


).[1] Noise often comes from non-specific fragmentation in the source.[1]
Transition Optimization

Using the correct MRM (Multiple Reaction Monitoring) transition is vital to distinguish the analyte from random chemical noise.

  • Precursor: m/z 415.1 (

    
    )[1]
    
  • Quantifier Product: m/z 178.1 (Most abundant, stable fragment) [3].[1]

  • Qualifier Product: m/z 109.0 or 150.0.[1]

Note on Stereochemistry: Mass spectrometry cannot distinguish (2R-trans) from (2S-cis) diltiazem as they are isobaric.[1] If your sample contains both, you must achieve chromatographic separation (Module 2) before the MS detector.

Workflow: Signal-to-Noise Optimization

MS_Optimization Input Low S/N Ratio Step1 Check Desolvation Temp (Increase to 400°C-500°C) Input->Step1 Step2 Optimize Cone Voltage (Prevent In-Source Fragmentation) Step1->Step2 Step3 Verify Collision Energy (Target m/z 178 product) Step2->Step3 Output Maximized Signal Step3->Output

Caption: Step-by-step tuning to maximize ionization efficiency and reduce background noise.

Troubleshooting & FAQs

Q: I see a peak for (2R-trans)-diltiazem in my blank injections. Is the column ruined? A: Not necessarily. This is "carryover." Diltiazem is sticky.[1]

  • Fix: Switch your needle wash solvent to Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) .[1] Isopropanol is excellent for solubilizing sticky hydrophobic bases.[1]

Q: My baseline is wavy/cyclic. What causes this? A: This is likely pump pulsation or a mixer issue, not the chemistry.

  • Fix: Purge your LC pumps to remove air bubbles.[1] If the period of the wave matches the pump stroke, replace the check valves.

Q: Can I distinguish (2R-trans) from (2S-cis) diltiazem using MS settings alone? A: No. They have identical masses and very similar fragmentation patterns.[1] You must separate them chromatographically.[1] Use a column with high shape selectivity (e.g., C18 with high carbon load) or a chiral column (e.g., Chiralpak AGP) if they co-elute on standard phases [4].

References

  • Chankvetadze, B., et al. (2002).[1][2] "Simultaneous enantioseparation of cis-diltiazem hydrochloride and its metabolite cis-desacetyldiltiazem using high-performance liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis.

  • Dasandi, B., et al. (2009).[1][3] "Development and validation of a high throughput and robust LC-MS/MS... for simultaneous quantitation of diltiazem and its two metabolites in human plasma." Journal of Chromatography B.

  • MassBank. (2024).[1] "Mass Spectrum of Desacetyl-Diltiazem (Related Fragment Data)." MassBank Record. [1]

  • Quaglia, M.G., et al. (2005).[1][4][5] "Analysis of diltiazem and its related substances by HPLC and HPLC/MS." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Storage conditions to prevent (2R-trans)-Diltiazem hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2R-trans)-Diltiazem Stability & Handling Guide

Executive Summary

(2R-trans)-Diltiazem Hydrochloride is a benzothiazepine calcium channel blocker widely used in cardiovascular research. While chemically robust in the solid state, it exhibits significant hydrolytic instability in solution. The primary degradation pathway is the hydrolysis of the O-acetyl ester group to form desacetyl diltiazem (major metabolite) and acetic acid. This reaction is catalyzed by specific acids, specific bases, and certain buffer species (general acid-base catalysis).[1][2][3]

This guide provides an evidence-based framework to minimize this degradation, ensuring experimental reproducibility.

The Degradation Mechanism

Understanding the enemy is the first step to control. Diltiazem degradation is not random; it follows specific kinetic laws.[2][4]

Key Pathway: The ester bond at the C3 position is the "weak link." Under stress (high pH, heat, moisture), this bond cleaves.

Diltiazem_Hydrolysis cluster_catalysts Catalysts Diltiazem (2R-trans)-Diltiazem HCl (Active API) Intermediate Transition State (Tetrahedral Intermediate) Diltiazem->Intermediate + H2O / OH- Desacetyl Desacetyl Diltiazem (Major Impurity ~50% Potency) Intermediate->Desacetyl Ester Cleavage AceticAcid Acetic Acid Intermediate->AceticAcid Leaving Group Base OH- (Strong) Base->Diltiazem Rapid Catalysis (pH > 6) Acid H+ (Weak) Acid->Diltiazem Slow Catalysis (pH < 3) Buffer Phosphate/Citrate (General Catalysis)

Figure 1: Hydrolytic pathway of Diltiazem HCl.[5] Note that base catalysis (OH-) is significantly faster than acid catalysis.

Storage & Handling Protocols

A. Solid State Storage
  • Temperature: Store at +2°C to +8°C (Refrigerated) for long-term stability. Room temperature (20-25°C) is acceptable for short durations (< 1 month).

  • Humidity: The salt form is hygroscopic. Moisture absorption facilitates hydrolysis even in the solid state.

  • Container: Tightly sealed, light-resistant glass or high-density polyethylene (HDPE).

B. Solution Chemistry (Critical)

This is where most experimental errors occur.

ParameterRecommendationScientific Rationale
Optimal pH pH 3.0 – 5.0 The pH-rate profile shows a "stability valley" (minimum degradation) in this range [1]. Hydrolysis accelerates exponentially at pH > 6.
Buffer Selection Acetate or Formate Avoid Phosphate and Citrate if possible. Research indicates these anions can act as general base catalysts, accelerating hydrolysis even at stable pH values [2].
Solvent Water / Acetonitrile Stable in aqueous mixtures if pH is controlled. For stock solutions, DMSO or Methanol are preferred as they lack the nucleophilic water required for hydrolysis.
Temperature -20°C (Frozen) Aqueous solutions are stable for >30 days at -20°C. At Room Temp, stability is limited to ~24-48 hours [3].

Troubleshooting & FAQs

Scenario 1: "I see a new peak in my HPLC chromatogram."

Q: My Diltiazem standard has a small peak eluting earlier than the main peak. What is it? A: This is likely Desacetyl Diltiazem .[5][6][7]

  • Cause: Your solution pH likely drifted above 6.0, or the sample was left at room temperature too long.

  • Verification: Desacetyl diltiazem is more polar (due to the loss of the lipophilic acetyl group) and will elute before Diltiazem on a standard C18 Reverse-Phase column.

  • Fix: Remake the solution in a buffered solvent (pH 4.5) and analyze immediately.

Scenario 2: Buffer Interference

Q: I used Phosphate Buffered Saline (PBS, pH 7.4) for my cell culture study, and the drug potency dropped. A: At pH 7.4, Diltiazem is chemically unstable.

  • Kinetics: The half-life of Diltiazem decreases significantly at neutral/basic pH.

  • Solution: If physiological pH is required, prepare the solution immediately before use. Do not store Diltiazem in PBS. Store it as a concentrated stock in DMSO or water (pH 4), then dilute into PBS seconds before the experiment.

Scenario 3: Sterilization

Q: Can I autoclave my Diltiazem stock solution? A: Absolutely NOT.

  • Reason: Autoclaving (121°C) provides the thermal energy required to drive the hydrolysis reaction to completion within minutes, destroying the active molecule.

  • Protocol: Use 0.22 µm filtration (PES or PVDF membranes) for sterilization.

Decision Tree: Storage Workflow

Storage_Workflow Start Received Diltiazem HCl State Form? Start->State Solid Solid Powder State->Solid Keep as is Solution Solution Required State->Solution Dissolve StoreSolid StoreSolid Solid->StoreSolid Store @ 4°C Desiccated Dark SolventCheck Select Solvent Solution->SolventCheck DMSO DMSO/Methanol (Stock) SolventCheck->DMSO Preferred Aqueous Aqueous Buffer SolventCheck->Aqueous If necessary StoreDMSO StoreDMSO DMSO->StoreDMSO Store @ -20°C Stable > 6 months pHCheck Check pH Aqueous->pHCheck pHGood pH 3.0 - 5.0 pHCheck->pHGood Optimal pHBad pH > 6.0 pHCheck->pHBad Avoid Storage StoreAq StoreAq pHGood->StoreAq Store @ -20°C Stable ~30 days UseImmediate UseImmediate pHBad->UseImmediate Use Immediately Do NOT Store

Figure 2: Decision matrix for optimal storage conditions.

Validated Analytical Method (HPLC)

To verify the integrity of your Diltiazem samples, use the following stability-indicating method [4].

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : Buffer (40:60 v/v)

    • Buffer: 0.05 M Ammonium Acetate or Phosphate (adjusted to pH 6.0 for separation, though pH 4.5 is better for sample stability).

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 240 nm (Diltiazem absorption max) or 237 nm.

  • Retention Time:

    • Desacetyl Diltiazem: ~0.6 - 0.8 Relative Retention Time (RRT)

    • Diltiazem: 1.0 RRT

References

  • Suleiman, M. S., et al. (1990). "Degradation Kinetics of Diltiazem." Drug Development and Industrial Pharmacy, 16(4), 685-694. Link

  • Muszalska, I., et al. (2003).[1] "Kinetics of hydrolysis of diltiazem hydrochloride in aqueous solutions." Acta Poloniae Pharmaceutica, 60(3), 163-168.[1] Link

  • ASHP. (2025). "Diltiazem Hydrochloride Monograph - Stability and Storage." American Society of Health-System Pharmacists. Link

  • Rahman, N., et al. (2012). "Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances." Journal of Pharmaceutical Analysis. Link

Sources

Validation & Comparative

A Comparative Analysis of the Bioactivity of (2R-trans) vs. (2S-cis) Diltiazem

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diltiazem, a member of the benzothiazepine class, is a widely prescribed calcium channel blocker used in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Its therapeutic efficacy stems from its ability to inhibit the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and a reduction in heart rate and contractility.[] Diltiazem possesses two chiral centers, giving rise to four possible stereoisomers. The commercially available pharmaceutical formulation is the dextrorotatory cis-isomer, (+)-cis-diltiazem, which corresponds to the (2S,3S) configuration.[4][5] This guide provides an in-depth, objective comparison of the bioactivity of the therapeutically active (2S-cis) isomer and its (2R-trans) diastereomer, supported by experimental data, to elucidate the critical role of stereochemistry in the pharmacological activity of this important cardiovascular drug.

The Cornerstone of Diltiazem's Action: L-Type Calcium Channel Blockade

The primary mechanism of action for diltiazem involves the blockade of voltage-gated L-type calcium channels (CaV1.2) in cardiac and vascular smooth muscle.[[“]][7] By binding to a specific site within the channel's pore, diltiazem physically obstructs the influx of calcium ions during membrane depolarization.[7] This reduction in intracellular calcium concentration has profound physiological effects:

  • In Vascular Smooth Muscle: The decreased calcium availability leads to relaxation of the arterial smooth muscle, resulting in vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[8][9]

  • In Cardiac Muscle: Diltiazem exhibits negative chronotropic and inotropic effects. By slowing the influx of calcium in the sinoatrial (SA) and atrioventricular (AV) nodes, it decreases heart rate.[10] In cardiac myocytes, the reduced calcium influx leads to a decrease in the force of contraction.[11][12]

The following diagram illustrates the signaling pathway of diltiazem's action:

diltiazem_mechanism cluster_cell Vascular Smooth Muscle / Cardiac Myocyte Ca_channel L-type Ca²⁺ Channel Ca_ion_int Ca²⁺ (intracellular) Ca_channel->Ca_ion_int Ca_ion_ext Ca²⁺ (extracellular) Ca_ion_ext->Ca_channel Influx Contraction Muscle Contraction Ca_ion_int->Contraction Stimulates Diltiazem (2S-cis) Diltiazem Diltiazem->Ca_channel Blocks

Caption: Mechanism of (2S-cis) Diltiazem action on L-type calcium channels.

Stereoisomers and Bioactivity: A Tale of Two Geometries

The spatial arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its biological activity. In the case of diltiazem, the cis and trans configurations, along with their enantiomeric forms, exhibit markedly different pharmacological profiles.

The (2S,3S)-cis isomer, commercially known as diltiazem, is the most biologically active form. The (2R,3R)-cis isomer (l-cis-diltiazem) possesses some activity, while the trans-isomers, including the (2R,3S)-trans isomer, are significantly less active.[13][14] This stereoselectivity is a direct consequence of the specific three-dimensional requirements of the diltiazem binding site on the L-type calcium channel.

Comparative Bioactivity Data
StereoisomerRelative Potency (Inhibition of d-cis-[3H]diltiazem binding)[13]IC50 (Mitochondrial Na+-Ca2+ Exchange Inhibition)[15]
(2S,3S)-cis (d-cis) Most Potent10-20 µM ((+)-cis)
(2R,3S)-trans (d-trans) Least Potent10-20 µM ((+)-trans)

The data clearly demonstrates that the (2S-cis) isomer has the highest affinity for the benzothiazepine binding site on the L-type calcium channel. Interestingly, while the (+)-trans isomer shows significantly lower potency at the L-type calcium channel, it exhibits comparable potency to the (+)-cis isomer in inhibiting the mitochondrial Na+-Ca2+ exchange system, suggesting different stereospecific requirements for this off-target activity.[15]

Experimental Protocols for Bioactivity Assessment

To quantitatively assess the bioactivity of diltiazem isomers, several in vitro assays are employed. A radioligand binding assay is a fundamental technique to determine the binding affinity of the isomers to their target receptor.

Radioligand Binding Assay for Diltiazem Isomers

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of the (2R-trans) and (2S-cis) diltiazem isomers for the benzothiazepine binding site on L-type calcium channels.

Objective: To determine the binding affinity of diltiazem stereoisomers to L-type calcium channels in a specific tissue preparation (e.g., rabbit T-tubule membranes).

Materials:

  • Tissue preparation rich in L-type calcium channels (e.g., rabbit T-tubule membranes)

  • Radioligand: d-cis-[3H]diltiazem

  • Unlabeled diltiazem isomers: (2S-cis) and (2R-trans) diltiazem

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • 96-well microplates

Procedure:

  • Membrane Preparation: Prepare a membrane suspension from the chosen tissue source according to established protocols. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well microplate, set up the following reaction mixtures in triplicate:

    • Total Binding: Membrane suspension, radioligand, and assay buffer.

    • Non-specific Binding: Membrane suspension, radioligand, and a saturating concentration of unlabeled d-cis-diltiazem.

    • Competitive Binding: Membrane suspension, radioligand, and varying concentrations of the test isomer ((2S-cis) or (2R-trans) diltiazem).

  • Incubation: Incubate the microplate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the isomer that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Prepare Tissue Membrane Suspension Incubation Incubate Membrane, Radioligand, and Isomer Membrane->Incubation Reagents Prepare Radioligand and Isomer Solutions Reagents->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting of Bound Radioligand Washing->Counting Analysis Calculate IC50 and Ki Values Counting->Analysis

Caption: Workflow for a radioligand binding assay.

Conclusion

The bioactivity of diltiazem is profoundly influenced by its stereochemistry. The (2S-cis) isomer is the most potent and therapeutically relevant form, exhibiting high affinity for L-type calcium channels. In stark contrast, the (2R-trans) isomer displays significantly weaker activity at this primary target. This pronounced stereoselectivity underscores the importance of chiral purity in drug development and highlights the precise structural requirements for effective drug-receptor interactions. For researchers and drug development professionals, a thorough understanding of these stereochemical nuances is paramount for the rational design of new therapeutic agents and for ensuring the safety and efficacy of existing medications.

References

  • Raddino, R., et al. (1987). Stereospecific action of diltiazem on the mitochondrial Na-Ca exchange system and on sarcolemmal Ca-channels. Biochemical Pharmacology, 36(17), 2735-40. [Link]

  • Takahashi, K., & Akaike, N. (1991). Effects of four diltiazem stereoisomers on binding of d-cis-[3H]diltiazem and (+)-[3H]PN200-110 to rabbit T-tubule calcium channels. Journal of Receptor Research, 11(1-4), 491-503. [Link]

  • Millard, R. W., et al. (1983). Differential cardiovascular effects of calcium channel blocking agents: potential mechanisms. The American journal of cardiology, 52(4), 29-36. [Link]

  • Böhm, M., et al. (1991). Negative inotropic properties of isradipine, nifedipine, diltiazem, and verapamil in diseased human myocardial tissue. Journal of cardiovascular pharmacology, 17(2), 269-77. [Link]

  • Dr.Oracle. (2025). Does diltiazem (Calcium Channel Blocker) have negative inotropic effects?. Dr.Oracle. [Link]

  • Schwartz, A., et al. (1984). Chronotropic, inotropic, and vasodilator actions of diltiazem, nifedipine, and verapamil. A comparative study of physiological responses and membrane receptor activity. Circulation research, 54(2), 119-30. [Link]

  • DePover, A., et al. (1983). Diltiazem potentiates the negative inotropic action of nimodipine in heart. Biochemical and biophysical research communications, 114(3), 922-9. [Link]

  • Consensus Academic Search Engine. (n.d.). Calcium channel blockers diltiazem. Consensus. [Link]

  • Nishikawa, Y., et al. (1992). Synthesis of the optically active trans-isomers of diltiazem and their cardiovascular effects and Ca-antagonistic activity. Chemical & pharmaceutical bulletin, 40(6), 1476-80. [Link]

  • Van Winkle, W. B., et al. (1983). Effects of Diltiazem on Skinned Skeletal Muscle Fibers. Circulation Research, 52(2 Pt 2), I133-7. [Link]

  • van Breemen, C., et al. (1981). The mechanism of inhibitory action of diltiazem on vascular smooth muscle contractility. The Journal of pharmacology and experimental therapeutics, 218(2), 459-63. [Link]

  • van Breemen, C., & Siegel, B. (1980). Selectivity of Calcium Antagonistic Action in Vascular Smooth Muscle. Annals of the New York Academy of Sciences, 358, 416-23. [Link]

  • Tang, L., et al. (2018). Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel. Biophysical journal, 115(9), 1667-1675. [Link]

  • Med School. (2025). How Verapamil and Diltiazem Work Non-DHP Calcium Channel Blockers Explained. YouTube. [Link]

  • MDPI. (2024). The Evolving Role of Calcium Channel Blockers in Hypertension Management: Pharmacological and Clinical Considerations. MDPI. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2020). Enhanced Oral Bioavailability of Diltiazem by Resveratrol in Healthy Human Subjects. Innovare Academic Sciences. [Link]

  • Magellan Rx Management. (2020). Therapeutic Class Overview - Calcium Channel Blockers. Magellan Rx Management. [Link]

  • ResearchGate. (2025). Analysis of diltiazem and its related substances by HPLC and HPLC/MS. ResearchGate. [Link]

  • Cardiovascular Prevention and Pharmacotherapy. (2023). Calcium channel blockers for hypertension: old, but still useful. Cardiovascular Prevention and Pharmacotherapy. [Link]

  • National Center for Biotechnology Information. (2024). Calcium Channel Blockers. StatPearls. [Link]

  • Pól, J., et al. (2002). Simultaneous enantioseparation of cis-diltiazem hydrochloride and its metabolite cis-desacetyldiltiazem using high-performance liquid chromatography and capillary electrophoresis. Journal of pharmaceutical and biomedical analysis, 27(1-2), 161-6. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2005). Analysis of diltiazem and its related substances by HPLC and HPLC/MS. Journal of liquid chromatography & related technologies, 28(12), 1859-1873. [Link]

Sources

Comparative Guide: NMR Spectral Analysis of Diltiazem Hydrochloride Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical framework for distinguishing the active pharmaceutical ingredient (API) Diltiazem Hydrochloride (cis-isomer) from its diastereomeric impurities (trans-isomers) using Proton Nuclear Magnetic Resonance (


H NMR).

Significance: Diltiazem HCl is a calcium channel blocker belonging to the benzothiazepine class.[1][2] Its therapeutic efficacy is strictly linked to the (


)-cis  stereochemistry. The presence of diastereomers—specifically the (

) or (

) trans-forms—alters the pharmacological profile and is strictly regulated by pharmacopeial standards (USP/EP).

Key Differentiator: The definitive spectral fingerprint for stereochemical assignment is the vicinal coupling constant (


) between the methine protons at positions 2 and 3 of the thiazepine ring.

Structural & Mechanistic Basis

The diltiazem molecule features a 1,5-benzothiazepine ring with two chiral centers at positions 2 and 3.[1]

  • Active Drug: (

    
    )-cis-diltiazem.[2]
    
  • Primary Diastereomer: Trans-diltiazem (often formed during the cyclization of the intermediate glycidate).

Conformational Logic

The 7-membered thiazepine ring adopts a twist-boat conformation .

  • Cis-conformation: The protons at H-2 and H-3 adopt a specific dihedral angle (

    
    ) that results in a characteristic coupling constant according to the Karplus relationship.
    
  • Trans-conformation: The dihedral angle changes significantly (approaching 180° in diaxial arrangements), leading to a distinct shift in

    
    -values and magnetic anisotropy affecting the chemical shifts of the acetyl and 
    
    
    
    -methoxyphenyl groups.

Experimental Protocol

To ensure reproducibility and valid spectral comparison, the following protocol is recommended.

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is the standard for free base and salt characterization due to excellent resolution of the backbone protons. Dimethyl Sulfoxide-
    
    
    
    (
    
    
    ) is an alternative if solubility of the salt is an issue, though it may broaden exchangeable protons.
  • Concentration: 10–15 mg of Diltiazem HCl in 0.6 mL solvent.

  • Additives: A trace of TMS (Tetramethylsilane) as an internal reference (

    
     ppm).
    
  • Handling: If analyzing the HCl salt in

    
    , ensure the solvent is acid-free or neutralize in-situ with solid 
    
    
    
    and filter if "free base" shifts are required, though the salt form is stable and distinct. Note: The data below refers to the HCl salt unless specified.
Instrument Parameters
  • Frequency: Minimum 400 MHz (600 MHz preferred for impurity detection < 0.1%).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans: 16–64 scans for main component; 256+ scans for trace diastereomer quantification.

  • Temperature: 298 K (25°C).

Spectral Comparison Data

The following data highlights the critical differences between the Cis (


)  active drug and the Trans  diastereomer.
Key Coupling Constants ( -Values)

The scalar coupling between H-2 and H-3 is the primary "Go/No-Go" decision point.

ParameterCis-Diltiazem (

)
Trans-Diltiazem (Diastereomer)Mechanistic Note

7.5 – 7.8 Hz ~10.5 – 11.0 Hz Cis has a smaller dihedral angle; Trans adopts a diaxial-like geometry yielding a larger

.

Multiplet (Complex)Multiplet (Distinct)Side chain mobility differs between isomers.
Diagnostic Chemical Shifts ( , ppm)

Solvent:


 (Referenced to TMS)
Proton AssignmentCis-Diltiazem (Active)Trans-DiltiazemShift Logic
H-3 (Acetylated) 5.08 ppm (d) ~4.60 ppm (d) H-3 is shielded differently by the adjacent aromatic ring in the trans form.
H-2 (Benzylic) 4.90 - 5.00 ppm (d) Distinct Upfield Shift Anisotropic effect of the benzothiazepine ring current.
-OCH

(Methoxy)
3.83 ppm (s) 3.80 - 3.85 ppm Minimal change; not diagnostic.
-OCOCH

(Acetyl)
1.89 ppm (s) ~2.10 ppm (s) Critical: The acetyl group in the cis form is shielded by the aromatic ring (upfield shift). In trans, it is deshielded.

Analyst Note: The Acetyl methyl group is the fastest visual check. If you see a singlet around 2.10 ppm alongside the main 1.89 ppm peak, you likely have trans-impurity contamination.

Advanced Verification: NOE Experiments

When 1D NMR is ambiguous due to peak overlap, 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) provides definitive spatial proof.

  • Cis-Isomer: Irradiation of H-2 results in a strong enhancement of the H-3 signal (and vice versa), confirming they are on the same face of the ring (spatial proximity < 5 Å).

  • Trans-Isomer: Irradiation of H-2 shows negligible or weak enhancement of H-3, confirming they are on opposite faces.

Visualization of Workflows

Diagram 1: Stereochemical Analysis Logic

This diagram illustrates the decision pathway for assigning stereochemistry based on the data above.

Diltiazem_Stereochemistry Sample Unknown Diltiazem Sample H1_NMR 1H NMR Acquisition (CDCl3, 400+ MHz) Sample->H1_NMR Analyze_J Analyze J(H2-H3) Coupling Constant H1_NMR->Analyze_J Check_Shift Check Acetyl (-OAc) Chemical Shift Analyze_J->Check_Shift Ambiguous? Result_Cis CONFIRMED: Cis-Diltiazem (Active API) OAc @ ~1.89 ppm Analyze_J->Result_Cis J ~ 7.8 Hz Result_Trans CONFIRMED: Trans-Diltiazem (Impurity) OAc @ ~2.10 ppm Analyze_J->Result_Trans J ~ 11 Hz Cis_Route J = 7.6 - 7.8 Hz Trans_Route J ≈ 11.0 Hz Check_Shift->Result_Cis Upfield (1.89) Check_Shift->Result_Trans Downfield (2.10)

Caption: Logical workflow for distinguishing Diltiazem diastereomers using J-coupling and Chemical Shift markers.

Diagram 2: Experimental Workflow

The step-by-step process from sample to validated data.

Experimental_Workflow cluster_prep Sample Prep cluster_acq Acquisition cluster_analysis Data Analysis S1 Weigh 15mg API S2 Dissolve in 0.6mL CDCl3 S1->S2 S3 Add TMS Ref S2->S3 A1 Lock & Shim S3->A1 A2 Pulse: zg30 NS: 64 A1->A2 A3 FT & Phasing A2->A3 D1 Expand 4.5-5.5 ppm (H2/H3 Region) A3->D1 D2 Measure Hz (Peak Picking) D1->D2 D3 Calculate J (Diff * Freq) D2->D3

Caption: Standardized NMR workflow for Diltiazem HCl analysis to ensure high-resolution coupling data.

References

  • Stereochemistry and conformation in solution of diltiazem hydrochloride. Journal of the Chemical Society, Perkin Transactions 2.

  • Stereoselective synthesis of diltiazem. Chemical and Pharmaceutical Bulletin.

  • USP Monograph: Diltiazem Hydrochloride. United States Pharmacopeia (USP). (Standard pharmacopeial reference for impurity limits).
  • Nuclear magnetic resonance spectrometric investigations of calcium antagonist drugs. Journal of Pharmaceutical Sciences.

Sources

Executive Summary: The Bioequivalence Challenge of Diltiazem

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioequivalence Testing Parameters for Diltiazem Formulations Content Type: Comparative Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Diltiazem Hydrochloride, a benzothiazepine calcium channel blocker (CCB), presents a unique set of challenges for bioequivalence (BE) testing due to its extensive first-pass metabolism, non-linear pharmacokinetics, and the presence of active metabolites (primarily desacetyldiltiazem).

For drug development professionals, demonstrating bioequivalence requires more than matching


 and 

; it demands a rigorous control strategy that accounts for formulation-dependent release mechanisms (Immediate Release [IR] vs. Extended Release [ER]) and the physiological impact of fed/fasting states. This guide synthesizes FDA and EMA regulatory standards with field-proven experimental protocols to establish a robust BE testing framework.

Regulatory Framework: FDA vs. EMA Requirements

The divergence between regulatory bodies dictates the study design. While both agencies prioritize the parent compound, their approach to metabolites and study conditions differs.

ParameterUS FDA Requirements EMA (European Medicines Agency)
Primary Analyte Diltiazem (Parent). Metabolites are measured for supportive evidence but primary BE is based on the parent.Diltiazem (Parent).[1][2] Metabolites generally not required unless parent is a pro-drug or bioanalysis of parent is impossible.
Metabolites Desacetyldiltiazem & N-desmethyldiltiazem often quantified due to activity, but acceptance limits apply strictly to parent.Not required for standard BE assessment of Diltiazem.[3]
Study Types (ER) 1. Single-dose Fasting (Highest Strength)2. Single-dose Fed (Highest Strength)3. Sprinkle-in-applesauce (if applicable)Single-dose Fasting and Single-dose Fed (usually required for modified release).
Acceptance Limits 90% CI of Geometric Mean Ratios (GMR) within 80.00–125.00% for

and

.
90% CI within 80.00–125.00% . Widening of

limits allowed for highly variable drugs (HVD) if justified.[4]
Alcohol Dumping Mandatory In-vitro testing (0%, 5%, 20%, 40% ethanol) for ER formulations to rule out dose dumping.[5]Recommended for modified-release formulations to assess safety.

Expert Insight: Although Diltiazem is sometimes clinically described as having a "narrow therapeutic range," for BE purposes, the FDA applies standard 80-125% limits.[2] However, due to high inter-subject variability (CV > 30%), adequate sample size calculation is critical to avoid Type II errors.

Critical Bioequivalence Parameters

To establish equivalence, the following pharmacokinetic (PK) metrics must be calculated. The causality of these parameters links directly to the formulation's in vivo performance.

Primary Parameters (Decision Metrics)
  • 
     (Peak Plasma Concentration):  Indicates the rate of absorption. Critical for safety, as rapid spikes can precipitate bradycardia or hypotension.
    
  • 
     (Area Under Curve to last measurable time):  Represents the extent of absorption (total exposure).
    
  • 
     (Area Under Curve extrapolated to infinity):  Confirms total clearance and exposure.
    
Secondary Parameters (Diagnostic)
  • 
    :  Time to reach peak concentration. Essential for verifying the "Extended Release" mechanism.
    
  • 
     (Half-life):  Should be comparable between Test and Reference (Ref) to ensure similar elimination kinetics.
    
  • 
     (Elimination Rate Constant):  Used to extrapolate AUC.
    

Experimental Protocol: Self-Validating Systems

A robust BE study relies on a self-validating workflow where every step, from dosing to bioanalysis, includes internal quality controls.

A. Study Design Workflow

The standard design is a Randomized, Two-Period, Two-Sequence, Crossover Study .

BE_Workflow cluster_P1 Period 1 cluster_P2 Period 2 Start Subject Screening (n=24-36) Rand Randomization (Seq AB / Seq BA) Start->Rand Dose1 Dosing (Test or Ref) Rand->Dose1 Sample1 PK Sampling (0 - 48h) Dose1->Sample1 Washout Washout Phase (> 7 days / > 5x Half-life) Sample1->Washout Dose2 Dosing (Alternative Formulation) Washout->Dose2 Sample2 PK Sampling (0 - 48h) Dose2->Sample2 Analysis Bioanalysis (LC-MS/MS) Sample2->Analysis Stats Statistical Analysis (ANOVA, 90% CI) Analysis->Stats

Figure 1: Standard Crossover Design for Diltiazem BE Studies. The washout period of 7 days ensures complete elimination of the drug (T1/2 ~3-5h) and its metabolites.

B. Bioanalytical Methodology (LC-MS/MS)

Diltiazem is light-sensitive and unstable in plasma at room temperature. The following protocol ensures data integrity.

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • Why LLE? Diltiazem is highly protein-bound (70-80%). LLE using Methyl-tert-butyl ether (MTBE) provides cleaner extracts than protein precipitation, reducing matrix effects in the mass spectrometer.

    • Internal Standard: Use Diltiazem-d4 . Deuterated standards compensate for ionization variability.

    • Stabilization: Samples should be processed under yellow light to prevent photodegradation.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., Waters XBridge or equivalent), 3.5 µm.

    • Mobile Phase: Acetonitrile : Ammonium Formate Buffer (pH 4.0). Acidic pH improves peak shape for basic drugs like Diltiazem.

  • Mass Spectrometry (MRM Transitions):

    • Diltiazem:

      
       m/z
      
    • Desacetyldiltiazem:

      
       m/z (Monitor for supportive data)
      

Metabolic Considerations & Logic

Understanding the metabolic pathway is crucial for interpreting "failed" BE studies. If the parent drug fails but metabolites pass, or vice versa, it indicates a formulation-specific release issue rather than a metabolic anomaly.

Metabolism cluster_Reg Regulatory Logic Diltiazem Diltiazem (Parent) Primary Target for BE CYP3A4 CYP3A4 (Liver/Gut Wall) Diltiazem->CYP3A4 Desacetyl Desacetyldiltiazem (Active Metabolite) 25-50% Potency CYP3A4->Desacetyl Deacetylation Desmethyl N-desmethyldiltiazem (Active Metabolite) CYP3A4->Desmethyl N-demethylation Excretion Renal/Fecal Excretion Desacetyl->Excretion Desmethyl->Excretion Note FDA: Measure Parent for BE Metabolites are supportive only

Figure 2: Metabolic pathway of Diltiazem. Note that while metabolites are active, regulatory bodies rely on the parent compound's kinetics to assess formulation performance.

Special Assessment: Alcohol Dose Dumping

For Extended Release (ER) capsules, the FDA mandates in-vitro alcohol dose dumping testing.[5] This is a safety-critical parameter.

  • Hypothesis: High ethanol concentrations can dissolve the polymer matrix of the ER formulation, releasing the entire 24-hour dose in minutes (Dose Dumping).

  • Protocol:

    • Apparatus: USP Apparatus 1 (Basket) at 100 rpm or Apparatus 2 (Paddle) at 50 rpm.

    • Media: 0.1N HCl with varying ethanol concentrations: 0%, 5%, 20%, and 40% .

    • Sampling: Every 15 minutes for 2 hours.

    • Success Criteria: The dissolution profile in alcohol must not be significantly faster (

      
       similarity factor < 50) than in 0% alcohol.
      

References

  • US Food and Drug Administration (FDA). Draft Guidance on Diltiazem Hydrochloride. Recommended Feb 2008; Revised Jun 2020.[3][6] Link

  • European Medicines Agency (EMA). Guideline on the Investigation of Bioequivalence.[4][7][8][9] CPMP/EWP/QWP/1401/98 Rev.[4] 1. Link

  • BenchChem. A Comparative Guide to Bioanalytical Method Validation Using Diltiazem-d4.Link

  • Hogger, P.Bioequivalence of Diltiazem Formulations: The Impact of Methodology. Journal of Clinical Pharmacology.
  • US FDA. Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA.[6]Link

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of Diltiazem Isomers and Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the mass spectrometry (MS) behaviors of Diltiazem stereoisomers and its major metabolites. It addresses the analytical challenge of distinguishing isobaric stereoisomers (cis/trans, d/l) which exhibit identical fragmentation pathways under standard Collision-Induced Dissociation (CID) conditions.

Core Insight: While standard ESI-MS/MS cannot spectrally differentiate the


-cis (API) from its 

-cis or

isomers due to identical product ion spectra, this guide delineates the specific Chiral LC-MS/MS and Ion Mobility workflows required for definitive identification. It also contrasts these with the distinct fragmentation patterns of metabolic impurities (Desacetyl- and N-desmethyl-diltiazem).

Structural Basis and Stereochemistry

Diltiazem (molecular weight 414.52 g/mol ) contains two chiral centers at positions C2 and C3 of the benzothiazepine ring.[1][2] This results in four possible stereoisomers:

  • 
    -cis (
    
    
    
    ):
    The active pharmaceutical ingredient (API).[1][2][3][4]
  • 
    -cis (
    
    
    
    ):
    Enantiomeric impurity.[5]
  • 
    -trans (
    
    
    
    ) &
    
    
    -trans (
    
    
    ):
    Diastereomeric impurities.

Analytical Challenge: All four isomers share the same precursor ion (


) and produce identical fragment ions. Differentiation relies on orthogonal separation (chromatography or ion mobility) prior to detection.

MS Fragmentation Mechanics (Mechanism of Action)

The fragmentation of Diltiazem in positive Electrospray Ionization (ESI+) is driven by the cleavage of the functional groups attached to the benzothiazepine core.

Primary Fragmentation Pathway ( 415)
  • Precursor Ion:

    
    .
    
  • Primary Loss (

    
     Da):  Loss of the acetyl group as acetic acid (
    
    
    
    ). This yields the desacetyl-diltiazem cation at
    
    
    355
    .
  • Secondary Cleavage: The benzothiazepine ring system undergoes cleavage to produce the characteristic fragment at

    
     178  (often assigned to the 4-methoxy-styrene derivative or related benzothiazepine core fragment).
    
  • Side Chain Loss: Cleavage of the dimethylaminoethyl side chain typically yields a low-mass ion at

    
     72  (dimethylaziridinium ion) or 
    
    
    
    58
    .
Visualization of Fragmentation Pathway

The following diagram illustrates the stepwise degradation of the parent molecule.

DiltiazemFragmentation Parent Diltiazem (Parent) [M+H]+ = 415 Desacetyl Desacetyl-Diltiazem [M+H]+ = 355 Parent->Desacetyl Loss of Acetate (-60 Da) SideChain Side Chain m/z = 72 Parent->SideChain Side Chain Cleavage Frag178 Core Fragment m/z = 178 Desacetyl->Frag178 Ring Cleavage Frag150 Secondary Fragment m/z = 150 Frag178->Frag150 CO Loss (-28 Da)

Caption: Stepwise CID fragmentation pathway of protonated Diltiazem (


 415) leading to signature product ions.

Comparative Analysis: Isomers vs. Metabolites[6]

A. Isomer Differentiation (The "Identical Spectrum" Problem)

Experimental data confirms that


- and 

-diltiazem yield indistinguishable MS/MS spectra
. The energy required to fragment the molecule scrambles the stereochemical information.
  • Solution: Differentiation must occur before the MS detector.

  • Method: Chiral Liquid Chromatography (LC) or Ion Mobility Spectrometry (IMS).[6]

    • Chiral LC: Uses polysaccharide-based columns (e.g., Chiralcel OD-H or Chiralpak AD) to separate enantiomers based on steric fit.

    • Ion Mobility:[6] Separates ions based on Collision Cross Section (CCS).[6] The

      
       isomer has a more compact folded structure compared to the extended 
      
      
      
      isomer, resulting in different drift times.
B. Metabolite Differentiation (Mass Shift)

Unlike stereoisomers, metabolites have distinct precursor masses and unique transitions.

CompoundPrecursor (

)
Key Product Ions (

)
Mass Shift Mechanism
Diltiazem (API) 415.1 178, 150, 72 N/A
Desacetyl-diltiazem 373.1 178, 72 Loss of Acetyl group (

Da)
N-desmethyl-diltiazem 401.1 150, 178 Loss of Methyl group (

Da)

Experimental Protocols

Protocol A: Chiral LC-MS/MS for Isomer Separation

Use this protocol to distinguish the active


-cis isomer from inactive enantiomers.
  • Column: Chiralpak AD-RH (Reverse Phase),

    
     mm, 5 µm.
    
  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Bicarbonate (pH 9.0).

    • Solvent B: Acetonitrile.[3][4][7]

    • Note: Basic pH is often required to suppress ionization of the tertiary amine, improving peak shape on chiral columns.

  • Gradient: Isocratic 60% B at 0.5 mL/min.

  • MS Detection:

    • Source: ESI Positive.

    • MRM Mode: Monitor

      
       for all isomers.
      
    • Result: The isomers will elute at distinct retention times (e.g.,

      
      -cis at 6.5 min, 
      
      
      
      -cis at 8.2 min) despite having the same MRM transition.
Protocol B: Standard RP-LC-MS for Metabolite Profiling

Use this protocol for general impurity profiling where chiral separation is not required.

  • Column: C18 BEH (Ethylene Bridged Hybrid),

    
     mm, 1.7 µm.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[7]

    • B: Acetonitrile.[3][7]

  • MS Parameters:

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Collision Energy: 25 eV (optimized for

      
       178 generation).
      
Analytical Workflow Diagram

Workflow Sample Unknown Sample (Diltiazem + Impurities) Decision Target Analysis? Sample->Decision PathMetab Metabolite Profiling (Mass Distinct) Decision->PathMetab Degradants PathIso Isomer Purity (Isobaric) Decision->PathIso Enantiomers C18 Method: C18 RP-LC Separates by Polarity PathMetab->C18 Chiral Method: Chiral LC Separates by Steric Fit PathIso->Chiral MS_Metab MS Detection Filter by Precursor Mass (415 vs 373 vs 401) C18->MS_Metab MS_Iso MS Detection Monitor 415 -> 178 Distinguish by Retention Time Chiral->MS_Iso

Caption: Decision tree for selecting the correct LC-MS workflow based on the analytical target.

Summary of Validation Data

The following table summarizes typical validation parameters observed when comparing the API to its primary impurities.

Parameter

-cis-Diltiazem (API)
Desacetyl-Diltiazem

-cis-Diltiazem
Precursor Ion (

)
415.1373.1415.1
Quantitation Ion (

)
178.1178.1178.1
Qualifier Ion (

)
150.072.0150.0
Retention Time (C18) ~4.5 min~3.2 min (More polar)~4.5 min (Co-elutes)
Retention Time (Chiral) ~6.5 minN/A~8.2 min (Resolved)
Collision Cross Section ~195 Ų (Compact)N/A~195 Ų

Note: Retention times are illustrative and depend on specific column dimensions and flow rates.

References

  • Yeung, P. K., et al. (2009). "Development and validation of a high throughput and robust LC-MS/MS... for simultaneous quantitation of diltiazem and its two metabolites." Journal of Chromatography B. Link

  • Quaglia, M. G., et al. (2005).[1] "Analysis of diltiazem and its related substances by HPLC and HPLC/MS." Journal of Pharmaceutical and Biomedical Analysis. Link

  • BenchChem Technical Support. (2025). "Optimizing LC-MS/MS for N-Desmethyl Diltiazem Detection." BenchChem Protocols. Link

  • MassBank Record. (2024). "Mass Spectrum of Desacetyl-Diltiazem (MSBNK-Eawag-EQ01080602)." MassBank. Link

  • Boerner, U., et al. (1989). "Determination of diltiazem enantiomers in plasma using chiral stationary-phase liquid chromatography." Journal of Chromatography A. Link

Sources

Comparative Bioanalytical Guide: (2R-trans)-Diltiazem in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

In the quantitative analysis of (2R-trans)-Diltiazem (the pharmacologically active cis-isomer), the "one-size-fits-all" approach is a liability. The molecule presents a specific set of bioanalytical challenges: it is chemically unstable in plasma (prone to deacetylation), possesses a narrow therapeutic index, and requires separation from its equipotent metabolites (N-desmethyldiltiazem and deacetyl-diltiazem).

This guide objectively compares the two dominant methodologies: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) .[1]

The Verdict:

  • For PK/Bioequivalence Studies: LC-MS/MS with Liquid-Liquid Extraction (LLE) is the mandatory gold standard due to sub-nanogram sensitivity requirements and the need to distinguish stereoisomers.

  • For Routine QC/High-Dose Monitoring: HPLC-UV remains a cost-effective, robust alternative, provided that LLE is used to minimize baseline noise.

The Stability Challenge: A Self-Validating Pre-Requisite

Before selecting a detection method, you must address the analyte's instability. Diltiazem rapidly degrades into deacetyl-diltiazem in human plasma at room temperature. A protocol is not "valid" unless it incorporates immediate stabilization.

Critical Handling Protocol:

  • Collection: Blood must be collected in heparinized tubes and placed immediately in an ice-water bath .

  • Processing: Centrifuge at 4°C within 30 minutes of collection.

  • Storage: Plasma must be stored at -70°C . Storage at -20°C is insufficient for long-term stability (>1 month) due to enzymatic activity.

Scientist's Insight: Do not rely solely on temperature. The addition of a specific esterase inhibitor (e.g., sodium fluoride) is recommended for long-term storage validation, though strict temperature control is often sufficient for short-term handling.

Comparative Analysis: LC-MS/MS vs. HPLC-UV[1][2]

The following data summarizes performance metrics derived from standard bioanalytical validations.

Quantitative Performance Matrix
FeatureMethod A: LC-MS/MS (ESI+)Method B: HPLC-UV
Sensitivity (LLOQ) 0.1 – 0.5 ng/mL 5 – 20 ng/mL
Selectivity High (Mass-to-Charge transitions)Moderate (Retention time only)
Sample Volume Low (100 – 200 µL)High (500 – 1000 µL)
Run Time 2.0 – 3.5 min 8.0 – 12.0 min
Linearity Range 0.2 – 500 ng/mL10 – 1000 ng/mL
Matrix Effect Susceptible (Requires IS correction)Minimal (with LLE)
Cost Per Sample High (Solvents, Columns, MS maintenance)Low
Decision Logic: Selecting Your Workflow

The choice of method is rarely about preference; it is dictated by the Cmax (maximum concentration) expected in your study.

MethodSelection Start Define Study Requirement PK_Study Pharmacokinetics / Bioequivalence (Low Dose / Trace Metabolites) Start->PK_Study QC_Study Formulation QC / Toxicity (High Concentration) Start->QC_Study Sensitivity Req. LLOQ < 1 ng/mL? PK_Study->Sensitivity Method_UV Select HPLC-UV (237-240 nm) QC_Study->Method_UV Method_MS Select LC-MS/MS (ESI+ Mode) Sensitivity->Method_MS Yes Sensitivity->Method_UV No Prep_LLE Sample Prep: Liquid-Liquid Extraction (LLE) Solvent: MTBE or Hexane/IPA Method_MS->Prep_LLE Preferred (Reduces Ion Suppression) Prep_PPT Sample Prep: Protein Precipitation (PPT) Solvent: Acetonitrile Method_MS->Prep_PPT High Throughput Only Method_UV->Prep_LLE Mandatory (Baseline Cleanliness)

Figure 1: Decision tree for selecting the analytical approach based on study requirements.

Recommended Protocol: LC-MS/MS with LLE[3]

While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is the scientifically superior choice for Diltiazem in plasma. PPT leaves behind phospholipids that cause ion suppression in the MS source, compromising the "Trustworthiness" pillar of the assay. LLE provides a cleaner extract, crucial for maintaining sensitivity over thousands of injections.

Materials & Reagents[4][5]
  • Analyte: (2R-trans)-Diltiazem HCl.

  • Internal Standard (IS): Diltiazem-d3 (Deuterated is essential to track matrix effects).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE).[2][3] Why? MTBE offers the best balance of polarity to extract Diltiazem while excluding plasma proteins.

  • Buffer: Ammonium Acetate (10mM).[2]

Step-by-Step Workflow
  • Aliquot: Transfer 200 µL of thawed plasma into a glass tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (e.g., 50 ng/mL). Vortex for 10 sec.

  • Basification (Optional but Recommended): Add 50 µL of 0.1M NaOH or Borate Buffer (pH 9).

    • Mechanism:[4][5] Diltiazem is a basic drug (pKa ~7.7). Increasing pH ensures it is in the non-ionized form, significantly increasing extraction efficiency into the organic layer.

  • Extraction: Add 3 mL of MTBE . Cap and shake/vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer: Freeze the aqueous (bottom) layer in a dry ice/acetone bath (or simply pipette carefully) and decant the organic (top) layer into a clean tube.

  • Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 150 µL of Mobile Phase (Acetonitrile:Ammonium Formate).

LC-MS/MS Parameters[1][3][9][10]
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source for ESI+).

    • B: Acetonitrile.[6][2][7][8][5][9][10]

    • Gradient: 10% B to 90% B over 2.5 mins.

  • Mass Spec: ESI Positive Mode.

    • Diltiazem Transition: m/z 415.2 → 178.1 (Quantifier).

    • IS Transition: m/z 418.2 → 181.1.

Validation & Self-Correcting Mechanisms

To ensure Scientific Integrity , the method must be self-validating. This is achieved through specific acceptance criteria derived from FDA/EMA guidelines.

The "Trustworthiness" Checklist:
  • Internal Standard Response: Monitor the IS peak area across the run. A variation >50% indicates significant matrix effect or extraction error.

  • Carryover Check: Inject a blank sample after the Upper Limit of Quantification (ULOQ). The signal must be <20% of the LLOQ.

  • Incurred Sample Reanalysis (ISR): Re-analyze 10% of study samples. The difference must be within ±20%. This confirms that the method works on real subject samples, not just spiked standards.

Experimental Workflow Visualization

Workflow Sample Plasma Sample (+ Stabilizer) IS_Add Add IS (Diltiazem-d3) Sample->IS_Add Basify Adjust pH > 8 (Non-ionized state) IS_Add->Basify Extract LLE with MTBE (Partitioning) Basify->Extract Max Recovery Dry Evaporate & Reconstitute Extract->Dry Remove Phospholipids Inject LC-MS/MS Analysis (MRM Mode) Dry->Inject

Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for Diltiazem.

References

  • US Food and Drug Administration (FDA). (2018).[4][11] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Dasandi, B., et al. (2009).[2] Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma. Journal of Chromatography B, 877(8-9), 791-798.[2] Retrieved from [Link]

  • Yeung, P. K., et al. (1990).[7] Stability of diltiazem and its metabolites in plasma during storage.[12][13] Therapeutic Drug Monitoring, 12(4), 416-420. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.